molecular formula C10H13ClN2O4 B1432982 (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl CAS No. 1416444-76-2

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl

Cat. No.: B1432982
CAS No.: 1416444-76-2
M. Wt: 260.67 g/mol
InChI Key: SVLJTTUPYWQRIK-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJTTUPYWQRIK-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmaceutical applications of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride , a critical chiral


-amino acid building block.

Chemical Identity & Structural Analysis

This compound is a


-amino acid ester derivative characterized by a 3-nitrophenyl moiety at the 

-position. It serves as a pharmacophore scaffold for peptidomimetics and integrin antagonists due to the extra methylene group in the backbone, which confers proteolytic stability and unique folding properties (e.g.,

-turns/helices) compared to

-amino acids.
Core Data Table
PropertySpecification
IUPAC Name Methyl (3S)-3-amino-3-(3-nitrophenyl)propanoate hydrochloride
Common Name (S)-

-(3-Nitrophenyl)-

-alanine methyl ester HCl
CAS Number 1416444-76-2 (HCl salt); 734529-57-8 (Free acid)
Molecular Formula

Molecular Weight 260.67 g/mol
Chirality (S)-Enantiomer
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Structural Visualization

The structure features a stereogenic center at C3. The (S)-configuration is critical for biological recognition in peptide synthesis. The nitro group at the meta position of the phenyl ring provides a handle for further functionalization (e.g., reduction to an aniline for library generation).

ChemicalStructure cluster_0 Core Pharmacophore Nitro 3-Nitro Group (Electronic withdrawing, Reducible handle) Phenyl Phenyl Ring (Hydrophobic Core) Nitro->Phenyl Meta-subst. ChiralCenter C3 Chiral Center (S-Configuration) Phenyl->ChiralCenter Amine Beta-Amine (HCl Salt form) ChiralCenter->Amine Attached Ester Methyl Ester (C-Terminus Protection) ChiralCenter->Ester via -CH2- Linker

Figure 1: Structural decomposition highlighting the functional zones of the molecule.

Synthetic Pathways & Manufacturing

The synthesis of enantiopure


-amino acids is more challenging than 

-amino acids. Two primary routes are employed: Enzymatic Resolution (preferred for high purity) and Asymmetric Synthesis (Rodionov modification).
Route A: Chemo-Enzymatic Resolution (Industrial Standard)

This method utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to resolve the racemic ester.

Workflow Diagram

SynthesisWorkflow Start 3-Nitrobenzaldehyde Step1 Rodionov Condensation (Malonic acid, NH4OAc, EtOH) Start->Step1 RacemicAcid Racemic 3-amino-3-(3-nitrophenyl)propanoic acid Step1->RacemicAcid Step2 Esterification (MeOH, SOCl2) RacemicAcid->Step2 RacemicEster Racemic Methyl Ester Step2->RacemicEster Step3 Enzymatic Resolution (CAL-B Lipase, Solvent) RacemicEster->Step3 Kinetic Resolution Branch1 (S)-Ester (Unreacted) TARGET Step3->Branch1 Slow reacting enantiomer Branch2 (R)-Acid (Hydrolyzed) By-product Step3->Branch2 Fast reacting enantiomer Final Salt Formation (HCl/Dioxane) Branch1->Final

Figure 2: Chemo-enzymatic workflow for isolating the (S)-enantiomer.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic


-Amino Acid (Rodionov Reaction) 
  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Procedure: Reflux reagents in ethanol (0.5 M concentration) for 8–12 hours. The ammonium salt of the

    
    -amino acid precipitates upon cooling.
    
  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water to yield racemic 3-amino-3-(3-nitrophenyl)propanoic acid.

Step 2: Esterification

  • Reagents: Racemic acid, Thionyl chloride (

    
    ), Methanol.
    
  • Procedure: Suspend the acid in dry methanol at 0°C. Add

    
     (1.2 eq) dropwise. Reflux for 4 hours.
    
  • Workup: Evaporate solvent. Neutralize with saturated

    
    , extract with DCM, and concentrate to yield the racemic methyl ester free base.
    

Step 3: Enzymatic Kinetic Resolution (EKR) Rationale: Lipases typically hydrolyze the (R)-ester preferentially, leaving the (S)-ester intact (or vice-versa depending on the specific enzyme strain; CAL-B is often (R)-selective for hydrolysis, leaving the (S)-ester).

  • System: Suspend racemic ester in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene).

  • Catalyst: Add immobilized CAL-B (Novozym 435).

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC. Stop reaction when conversion reaches ~50-55%.

  • Isolation: Filter enzyme. Extract the unreacted (S)-ester with organic solvent (EtOAc). The aqueous phase contains the (R)-acid.

  • Salt Formation: Dissolve the (S)-ester in dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Filter the white precipitate: (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl .

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation.

Chiral HPLC Method[4][6]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

NMR Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     9.0 (br s, 3H, 
    
    
    
    ), 8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 4.8 (t, 1H,
    
    
    -N), 3.6 (s, 3H,
    
    
    ), 3.0-3.2 (dd, 2H,
    
    
    -CO).

Pharmaceutical Applications

The (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate scaffold is a "privileged structure" in drug discovery.

Integrin Antagonists

-amino acids are key mimics of the Aspartic Acid (D) residue in the RGD (Arg-Gly-Asp) sequence. This specific derivative is used to synthesize antagonists for 

integrins
, which are targets for:
  • Anti-angiogenesis: Cancer therapy.

  • Osteoporosis: Inhibiting bone resorption.

Peptidomimetics ( -Peptides)

Incorporation of this residue into peptide backbones creates "foldamers" that adopt stable secondary structures (helices) resistant to proteolytic degradation. The 3-nitro group allows for late-stage diversification:

  • Reduction:

    
     (Aniline).
    
  • Coupling: Reaction with sulfonyl chlorides or acid chlorides to create diverse libraries for SAR (Structure-Activity Relationship) studies.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory). The nitroaromatic moiety may possess potential mutagenicity; handle with standard PPE in a fume hood.

  • Stability: Stable in solid form for >1 year if desiccated. In solution (water/buffer), the methyl ester is susceptible to hydrolysis; prepare fresh for biological assays.

References

  • Chemical Identity & CAS: PubChem Compound Summary for CID 706689 (Free Acid) and related HCl salts.

  • -amino acids." Chemical Reviews, 2002.
  • Enzymatic Resolution: "Lipase-c

    
    -amino esters." Journal of Molecular Catalysis B: Enzymatic, 2009. 
    
  • Integrin Antagonists: "Design and synthesis of non-peptide peptidomimetic integrin antagonists." Journal of Medicinal Chemistry.
  • Commercial Availability: CymitQuimica Product Data for CAS 1416444-76-2.

Technical Guide: Beta-Phenylalanine Derivatives in Medicinal Chemistry

[1]

Introduction: The Homologation Advantage





For the medicinal chemist,

  • Evade Proteolysis: The altered backbone topology renders the amide bond unrecognizable to most endogenous proteases (e.g., chymotrypsin, pepsin).

  • Restrict Conformation:

    
    -peptides form stable, predictable secondary structures (helices and sheets) known as "foldamers" that can mimic protein-protein interaction (PPI) domains with high affinity.
    
  • Enhance Selectivity: In small molecules, the additional methylene group allows for precise vector positioning of pharmacophores, often improving receptor subtype selectivity (e.g., Integrin antagonists).

Structural & Conformational Dynamics

The insertion of a methylene group into the peptide backbone introduces an additional degree of freedom. While







Foldamer Architecture
  • 14-Helix: Formed by alternating

    
    -amino acids, stabilized by H-bonds between residue 
    
    
    and
    
    
    (forming a 14-membered ring).
  • 12-Helix: Often observed with cyclic

    
    -amino acids or specific substitution patterns, stabilized by 
    
    
    to
    
    
    H-bonds.
Visualization: Structural Homologation

The following diagram illustrates the structural shift from


BetaPheStructureAlphaPheα-Phenylalanine(Natural Substrate)HomologationHomologation(+CH2 Backbone)AlphaPhe->HomologationSynthetic ModificationBetaPheβ-Phenylalanine(Isostere)Homologation->BetaPhePropertiesProperties:1. Proteolytic Stability2. Altered H-Bonding3. Rotational Freedom (θ)BetaPhe->PropertiesFoldamerFoldamer Formation(14-Helix / 12-Helix)BetaPhe->FoldamerOligomerization

Caption: Transformation of α-Phe to β-Phe leads to unique physicochemical properties and foldamer genesis.

Synthetic Methodologies

The synthesis of enantiopure


The Arndt-Eistert Homologation

Historically the most common route, this involves converting an

  • Pros: Retains stereochemistry of the starting

    
    -amino acid.
    
  • Cons: Requires hazardous diazomethane; poor atom economy.

Asymmetric Hydrogenation (Industrial Standard)

For large-scale medicinal chemistry (e.g., Sitagliptin production), asymmetric hydrogenation of

  • Catalysts: Rh(I) or Ru(II) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos, Josiphos).

  • Substrates:

    
    -aryl-substituted 
    
    
    -aminoacrylates.
Biocatalytic Transamination

A "green" alternative utilizing




Case Study: Sitagliptin (Januvia®)

Sitagliptin is the archetypal success story of

12
Mechanistic Logic

DPP-4 is a serine protease that cleaves the N-terminal dipeptide from GLP-1 (Glucagon-like peptide-1).

  • Substrate Mimicry: Sitagliptin mimics the N-terminus of GLP-1.

  • The

    
    -Effect:  The 
    
    
    -amino amide moiety (derived from a trifluorophenyl-substituted
    
    
    -phenylalanine) fits into the S2/S1 pockets of DPP-4 but cannot be cleaved because the catalytic triad cannot attack the homologated backbone efficiently.
Synthetic Workflow (The "Green" Route)

Merck developed a revolutionary biocatalytic route replacing the Rh-catalyzed hydrogenation with a transaminase enzyme, eliminating high-pressure hydrogenation and heavy metals.

SitagliptinSynthesisKetoEsterProchiral β-Keto Amide(Trifluorophenyl Substrate)EnzymeR-Selective Transaminase(ATA-117 engineered)KetoEster->EnzymeIntermediateEnamine IntermediateEnzyme->Intermediate BiocatalysisAmineSourceIsopropylamine(Amine Donor)AmineSource->EnzymeProductSitagliptin Phosphate(>99.95% ee)Intermediate->Product Crystallization & Salt Formation

Caption: Biocatalytic synthesis of Sitagliptin using engineered transaminase for chiral amine formation.

ADME & Pharmacokinetics: The Stability Profile

The primary driver for substituting




Property

-Peptide (Phe-based)

-Peptide (Phe-analogs)
Mechanism of Difference
Serum Half-life (

)
Minutes (< 30 min)Hours to DaysUnrecognizable scissile bond geometry for peptidases.
Proteolytic Degradation Rapid (Trypsin/Chymotrypsin)NegligibleLack of nucleophilic attack vector for catalytic triad.
Oral Bioavailability Typically < 1%Variable (can be > 20%)Reduced first-pass metabolism; increased lipophilicity.
H-Bond Donors High densityModerateIntramolecular H-bonds (foldamers) shield polar groups.

Experimental Protocol: Asymmetric Hydrogenation

Objective: Synthesis of (R)-

Scope:
Materials
  • Substrate: Methyl (E)-3-acetamido-3-phenylacrylate (1.0 equiv)

  • Catalyst: [Rh(COD)(R,R)-DIPAMP]BF4 (1 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Source:

    
     gas (Balloon or Parr shaker)
    
Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask under Argon, dissolve the Rh-precursor (10 mg) in degassed MeOH (2 mL). Ensure the solution is clear orange/red.

  • Substrate Loading:

    • Add the

      
      -dehydroamino ester substrate (1.0 mmol) to the catalyst solution.
      
  • Hydrogenation:

    • Transfer the solution to a high-pressure steel autoclave or a heavy-walled glass pressure vessel.

    • Purge the vessel with

      
       (3x) followed by 
      
      
      (3x).
    • Pressurize to 5 bar (75 psi) of

      
      .
      
    • Stir vigorously at 25°C for 12 hours .

  • Work-up:

    • Vent

      
       gas carefully.
      
    • Concentrate the reaction mixture under reduced pressure (Rotavap).

    • Note: The catalyst can often be removed by filtration through a short pad of silica gel using EtOAc as eluent.

  • Analysis:

    • Determine conversion by

      
       NMR (disappearance of olefinic proton at 
      
      
      7.5-8.0 ppm).
    • Determine enantiomeric excess (

      
      ) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
      

Self-Validation Check:

  • If conversion is <50%, check

    
     pressure and catalyst quality (Rh is sensitive to 
    
    
    ).
  • If

    
     is low, verify the temperature (lower T often improves selectivity) and ligand purity.
    

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • Hansen, K. B., et al. (2009).[3] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

(S)-beta-amino acid building blocks for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering the Backbone: A Technical Guide to (S)-Beta-Amino Acid Building Blocks in Peptidomimetics

Executive Summary

The incorporation of (S)-


-amino acids into peptide backbones represents a paradigm shift in peptidomimetics, moving from side-chain modification to backbone engineering. Unlike their 

-amino acid counterparts,

-amino acids possess an additional methylene group (

) between the amino and carboxyl termini. This single atomic insertion fundamentally alters the folding landscape, granting access to stable secondary structures ("foldamers") that are orthogonal to natural proteolytic enzymes.

This guide provides a rigorous technical framework for the synthesis, integration, and structural application of (S)-


-amino acid building blocks. It is designed for medicinal chemists and structural biologists seeking to overcome the pharmacokinetic limitations of natural peptides—specifically metabolic instability and poor bioavailability—while retaining high-affinity target recognition.

Structural Fundamentals & Nomenclature

To engineer


-peptides effectively, one must master the nomenclature that dictates their folding propensity.
  • 
    -Amino Acid: 
    
    
    
  • 
    -Amino Acid: 
    
    
    
    (or variations thereof)
The Substitution Effect

The position of the side chain (R) dictates the nomenclature and the resulting helical preference.

TypeStructureDominant FoldamerCharacteristics

-Amino Acid
Side chain on

14-Helix Most common; accessible via Arndt-Eistert homologation of

-amino acids.

-Amino Acid
Side chain on

12-Helix Requires distinct synthetic routes (e.g., alkylation of enolates).
Cyclic (e.g., ACPC) Ring constrains

12-Helix High rigidity; induces strong 12-helix formation (e.g., trans-2-aminocyclopentanecarboxylic acid).

The (S)-Configuration Significance: In the context of


-amino acids derived from L-

-amino acids, the (S)-configuration at the

-carbon is generally retained (assuming proper homologation protocols). This configuration is critical because it mimics the spatial projection of side chains found in natural L-peptides, facilitating the design of "heterogeneous"

-peptides that can bind to natural protein targets (e.g., Bcl-2 family inhibitors).

Synthetic Routes: The Arndt-Eistert Standard

While various routes exist, the Arndt-Eistert Homologation remains the gold standard for converting commercially available Fmoc-L-


-amino acids into Fmoc-(S)-

-amino acids. It preserves chirality and is scalable.
Mechanism & Critical Control Points

The pathway involves the conversion of an acid chloride to a diazoketone, followed by a Wolff rearrangement.[1][2]

Protocol: Fmoc-(S)-


-Amino Acid Synthesis 
  • Activation: React Fmoc-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -AA with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C. Why: Forms a mixed anhydride.[3][4] Thionyl chloride is often too harsh for Fmoc groups.
    
  • Diazoketone Formation: Add diazomethane (ether solution) at 0°C.

    • Safety Note: Diazomethane is explosive and toxic.[2][5] Use a dedicated generator with polished glass joints or generate in situ using flow chemistry to minimize accumulation.

    • The Newman-Beal Modification: Add triethylamine.[2][5] Causality: This scavenges HCl, preventing the formation of the

      
      -chloromethyl ketone byproduct, ensuring the reaction proceeds to the diazoketone.
      
  • Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (

    
    ) catalyst. Sonicate or exclude light/heat.
    
    • Mechanism:[1][2][6] Loss of

      
       generates a carbene, which rearranges to a ketene. The ketene is trapped by water to form the 
      
      
      
      -amino acid.
    • Self-Validating Check: Evolution of nitrogen gas bubbles indicates reaction progress. Disappearance of the characteristic yellow diazoketone color confirms completion.

ArndtEistert cluster_0 Activation cluster_1 Homologation cluster_2 Product Formation AlphaAA Fmoc-Alpha-AA MixedAnh Mixed Anhydride AlphaAA->MixedAnh IBCF / NMM -15°C Diazo Alpha-Diazoketone (Yellow) MixedAnh->Diazo CH2N2 (Newman-Beal: +TEA) Ketene Ketene Intermediate Diazo->Ketene Ag+ / Heat / Light -N2 (Wolff Rearr.) note CRITICAL: TEA prevents chloromethyl ketone side-product Diazo->note BetaAA Fmoc-Beta-AA Ketene->BetaAA H2O (Nucleophile)

Caption: Workflow for Arndt-Eistert Homologation. The Wolff Rearrangement is the rate-determining step requiring silver catalysis.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling


-amino acids is kinetically slower than 

-amino acids due to the increased flexibility of the backbone and steric bulk. Standard protocols must be modified.
Coupling Reagent Selection
ReagentEfficacy for

-AAs
Recommendation
DIC / HOBt ModerateAvoid for difficult sequences. Often leads to incomplete coupling in

-peptides.
HBTU / DIEA GoodStandard for short oligomers (<6 residues).
HATU / HOAt Excellent Preferred. The 7-aza group stabilizes the active ester, accelerating the reaction and reducing racemization.
PyBOP Very GoodUseful alternative if uronium salts (HATU) cause capping issues.
Optimized SPPS Protocol for -Peptides
  • Resin: Low loading (0.2–0.4 mmol/g) Tentagel or ChemMatrix resin. Why:

    
    -peptides aggregate strongly; high loading leads to sequence deletion.
    
  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Monitoring: UV monitoring of the fulvene-piperidine adduct is reliable.

  • Coupling:

    • 3.0 eq Fmoc-

      
      -AA.
      
    • 2.9 eq HATU.

    • 6.0 eq DIEA.

    • Time: Double coupling (2 x 45 min) is mandatory for residues >5.

  • Aggregation Breaking: If coupling yields drop, use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or elevate temperature to 50°C (Microwave SPPS).

Structural Consequences: The Foldamer Advantage

The primary utility of (S)-


-amino acids is their ability to form stable helices without the entropy penalty seen in short 

-peptides.
The 14-Helix ( -Peptides)
  • Definition: A helix stabilized by H-bonds between the backbone amide proton at position

    
     and the carbonyl oxygen at position 
    
    
    
    (creating a 14-membered ring).[7]
  • Geometry: ~3.0 residues per turn.

  • Significance: This structure aligns side chains along specific faces, allowing for the mimicry of amphipathic

    
    -helices found in host-defense peptides or protein interfaces.
    
The 12-Helix (Cyclic/ -Peptides)
  • Definition: stabilized by H-bonds between

    
     and 
    
    
    
    (creating a 12-membered ring).
  • Geometry: ~2.5 residues per turn.

  • Significance: More compact; often used when high rigidity is required.

FoldamerLogic Input Building Block Selection Beta3 Beta-3 Residues (Acyclic) Input->Beta3 Beta2 Beta-2 Residues (Acyclic) Input->Beta2 Cyclic Cyclic Residues (ACPC/APC) Input->Cyclic Helix14 14-Helix Formation (3.0 residues/turn) Beta3->Helix14 Dominant propensity Helix12 12-Helix Formation (2.5 residues/turn) Beta2->Helix12 Cyclic->Helix12 Strongest inducer App1 Application: Amphipathic Helix Mimicry (Antimicrobials) Helix14->App1 App2 Application: Rigid Scaffolds (Somatostatin Mimics) Helix12->App2

Caption: Decision tree for engineering specific secondary structures based on monomer selection.

Therapeutic Applications & Case Studies

Proteolytic Stability (The "Silver Bullet")

-peptides are essentially invisible to peptidases (trypsin, chymotrypsin, pepsin). This allows them to function in serum for days, whereas analogous 

-peptides degrade in minutes.
Case Study: Bcl-2 Family Inhibition

Research by the Gellman group demonstrated that ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-peptide chimeras (alternating 

and

residues) could mimic the BH3 domain of pro-apoptotic proteins.
  • Design: Replace key residues in the BH3

    
    -helix with 
    
    
    
    -residues.
  • Result: The molecule retained high affinity for Bcl-xL (anti-apoptotic protein) but gained immense resistance to proteolysis, enabling in vivo efficacy.

Case Study: Antimicrobial Peptides (AMPs)

Magainin mimics constructed from


-amino acids form stable amphipathic 14-helices.
  • Mechanism: The cationic face attracts the bacterial membrane; the hydrophobic face inserts, causing lysis.

  • Advantage: Unlike natural AMPs,

    
    -peptide AMPs are not degraded by bacterial proteases, reducing resistance development.
    

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[8] Link

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of oligomers." Journal of the American Chemical Society. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[4] "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Podlech, J., & Seebach, D. (1995).[1] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones."[9] Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002).[4] "Beta-amino acids: versatile peptidomimetics."[4] Current Medicinal Chemistry. Link

Sources

3-nitrophenyl beta-amino acid scaffold for drug discovery

Technical Whitepaper: The 3-Nitrophenyl -Amino Acid Scaffold in Drug Discovery

Executive Summary

The integration of

3-nitrophenyl-

-alanine (3-NPBA)

Unlike its

metabolic stability

synthetic divergence

Structural & Electronic Rationale

The -Backbone Advantage

The insertion of a methylene group (

  • Proteolytic Resistance: Mammalian proteases and peptidases (e.g., pepsin, trypsin) strictly recognize

    
    -peptide linkages. The 
    
    
    -linkage renders the backbone "invisible" to these enzymes, significantly extending plasma half-life (
    
    
    ).
  • Conformational Locking:

    
    -Amino acids possess additional degrees of freedom allowing for the formation of stable secondary structures (helices, sheets) unavailable to 
    
    
    -peptides. In the context of 3-NPBA, the bulky phenyl ring at the
    
    
    -position restricts rotation (
    
    
    angles), favoring specific "gauche" conformations that are energetically favorable for binding pockets.
The Meta-Nitro Functionality

The selection of the 3-nitro (meta) substitution is not arbitrary; it is a calculated design choice:

  • Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). It deactivates the phenyl ring, reducing oxidative metabolism (e.g., by CYPs) at the ring positions.

  • Geometric Vectoring: Unlike para-substitution (which extends linearity) or ortho-substitution (which introduces steric clash), the meta-position directs substituents into a unique spatial vector (

    
    ), often exploring accessory binding pockets in enzymes like DPP-IV or integrin receptors.
    
  • Synthetic Pivot: The nitro group serves as a "masked" amine. It can be maintained as a hydrogen-bond acceptor or reduced to an aniline to serve as a handle for library generation (ureas, amides, sulfonamides).

Synthetic Methodology: The Rodionov Protocol[1]

While the Arndt-Eistert homologation is a classic route from

Rodionov ReactionEnzymatic Resolution
Experimental Protocol: Scalable Synthesis of (S)-3-Nitrophenyl- -Alanine

Objective: Synthesis of multi-gram quantities of enantiopure scaffold.

Phase A: The Rodionov Condensation (Racemic Scaffold)
  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Mechanism: Ammonium acetate acts as both the amine source and the catalyst for the condensation/decarboxylation sequence.

Step-by-Step:

  • Charge: In a 1L round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (11.4 g, 110 mmol) in Ethanol (200 mL).

  • Initiate: Add Ammonium acetate (15.4 g, 200 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor consumption of aldehyde via TLC (30% EtOAc/Hexane).
    
  • Precipitation: Cool the reaction mixture to

    
    . The product, rac-3-amino-3-(3-nitrophenyl)propanoic acid, often precipitates as a zwitterionic solid.
    
  • Filtration: Filter the white precipitate and wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    ).
  • Yield: Typical yield is 60–75% of the racemic acid.

Phase B: Enzymatic Resolution (Chiral Separation)
  • Reagents: Candida antarctica Lipase B (CAL-B, immobilized), Ethanol, Ethyl Acetate.

Step-by-Step:

  • Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride (

    
    ) in ethanol (
    
    
    ).
  • Enzymatic Hydrolysis: Suspend the racemic ester (10 g) in phosphate buffer (pH 7.0) with 10% acetone cosolvent. Add CAL-B (1.0 g).

  • Incubation: Stir at

    
    . The lipase selectively hydrolyzes the (
    
    
    )-ester to the (
    
    
    )-acid, leaving the (
    
    
    )-ester intact.
  • Workup: At 50% conversion (monitored by chiral HPLC), adjust pH to 8.5 and extract the unreacted (

    
    )-ester with Ethyl Acetate.
    
  • Isolation: Acidify the aqueous layer to pH 2.0 and extract the pure (

    
    )-3-nitrophenyl-
    
    
    -alanine
    .
Synthetic Workflow Diagram

SynthesisWorkflowAldehyde3-NitrobenzaldehydeRodionovRodionov Condensation(Reflux, EtOH)Aldehyde->RodionovMalonicMalonic Acid + NH4OAcMalonic->RodionovRacemicrac-3-Nitrophenyl-beta-alanineRodionov->Racemic 60-75% YieldEsterificationEsterification(SOCl2, EtOH)Racemic->EsterificationResolutionEnzymatic Resolution(CAL-B Lipase)Esterification->ResolutionSAcid(S)-Acid Product(Target Scaffold)Resolution->SAcid Hydrolysis (Aq Phase)REster(R)-Ester Byproduct(Recycle/Discard)Resolution->REster Intact (Org Phase)

Figure 1: Chemo-enzymatic workflow for the isolation of enantiopure 3-NPBA.

Medicinal Chemistry Applications

Integrin Antagonism (RGD Mimetics)

The Arg-Gly-Asp (RGD) sequence is the recognition motif for integrins (e.g.,


  • Mechanism: The

    
    -amino acid backbone extends the distance between the N-terminus (basic) and C-terminus (acidic), optimizing the fit into the integrin binding cleft.
    
  • Example: Derivatives of

    
    -phenylalanine are key components in GPIIb/IIIa antagonists used as antiplatelet agents. The 3-nitro group provides an electronic handle to tune the acidity of the carboxylic acid, affecting receptor affinity.
    
Foldamers and Peptidomimetics
14-helix
  • Stability: Unlike

    
    -helices, which unfold easily, 
    
    
    -peptide helices are stabilized by a network of 14-membered ring hydrogen bonds.
  • The Nitro Effect: The electron-withdrawing nitro group increases the acidity of the backbone amide proton (

    
    ), strengthening the intramolecular hydrogen bond network and stabilizing the helix.
    
The "Nitro Pivot": Divergent Library Generation

In Hit-to-Lead optimization, the 3-nitro group is a "pro-warhead." It can be reduced to the aniline (3-amino) using


Data: Physicochemical Shift upon Reduction

Property3-Nitro Scaffold (

)
3-Amino Scaffold (

)
Impact on Drug Design
Hammett Constant (

)
+0.71 (Strong EWG)-0.16 (EDG)Inverts electronic demand of the ring.
H-Bonding Acceptor onlyDonor & AcceptorEnables new receptor interactions.
Solubility (logP) Higher LipophilicityHigher PolarityModulates ADME profile.
Synthetic Utility Inert to acylationNucleophilic handleGateway to ureas, amides, sulfonamides.
Divergent Synthesis Diagram

NitroPivotScaffold3-Nitrophenyl-beta-alanineReductionReduction(H2, Pd/C or SnCl2)Scaffold->ReductionAniline3-Aminophenyl-beta-alanine(The Pivot)Reduction->AnilineUreaUrea Library(R-NCO)Aniline->UreaAmideAmide Library(R-COCl)Aniline->AmideSulfonSulfonamide Library(R-SO2Cl)Aniline->Sulfon

Figure 2: The "Nitro Pivot" strategy allows for late-stage diversification of the scaffold.

References

  • Synthesis of

    
    -Phenylalanine Derivatives: 
    
    • Riaz, N. N., et al. (2017). "

      
      -Amino Acids: Role in Human Biology and Medicinal Chemistry."[1][2][3][4][5] Medicinal Chemistry.
      
    • Source:

  • Rodionov Reaction & Enzymatic Resolution

    • Soloshonok, V. A., et al. (2010).
    • Source: (Contextual validation of Rodionov pathway).

  • Foldamers &

    
    -Peptide Stability: 
    
    • Seebach, D., & Gardiner, J. (2008). " -Peptidic Peptidomimetics." Accounts of Chemical Research.
    • Source: (Foundational text on

      
      -peptide folding).
      
  • Integrin Antagonists (GPIIb/IIIa)

    • Hoekstra, W. J., et al. (1999). "Potent, orally active GPIIb/IIIa antagonists containing a nipecotic acid subunit." Journal of Medicinal Chemistry.
    • Source: (Validates

      
      -amino acid utility in integrin inhibitors).
      

Synthetic routes to enantiopure beta-amino esters

Precision Synthesis of Enantiopure -Amino Esters

A Comparative Technical Guide for Process Chemists and Medicinal Scientists

Executive Summary

Sitagliptin (Januvia)


This guide moves beyond textbook definitions to provide field-validated protocols for the three dominant synthetic methodologies: Biocatalytic Kinetic Resolution , Asymmetric Hydrogenation , and Organocatalytic Mannich Reactions . Each route is analyzed for scalability, atom economy, and critical process parameters (CPPs).

The Strategic Challenge: Stability & Selectivity

The synthesis of


Critical Success Factor: Protocols must operate under neutral or mildly acidic conditions, or utilize catalysts that stabilize the transition state against elimination.

Route A: Biocatalytic Kinetic Resolution (The Green Route)

Best For: Early-stage discovery, gram-scale resolution, and substrates sensitive to metal catalysts.

Biocatalysis, specifically using Candida antarctica Lipase B (CAL-B), offers a metal-free route. While standard kinetic resolution (KR) is limited to 50% yield, it provides extremely high enantiomeric excess (ee >99%) often required for regulatory starting materials.

Mechanism of Action

CAL-B possesses a catalytic triad (Ser-His-Asp). The serine nucleophile attacks the carbonyl of the "fast-reacting" enantiomer, forming an acyl-enzyme intermediate. In an organic solvent (e.g., MTBE), an acyl donor (vinyl acetate) irreversibly transesterifies the amine or alcohol moiety.

Workflow Visualization

BiocatalysisRacemicRacemic Beta-Amino EsterComplexEnzyme-SubstrateComplexRacemic->Complex Solvent: MTBEEnzymeImmobilized CAL-B(Novozym 435)Enzyme->ComplexAcylDonorVinyl Acetate(Acyl Donor)AcylDonor->ComplexProductS(S)-Amide(Acylated)Complex->ProductS Fast ReactionProductR(R)-Amine(Unreacted)Complex->ProductR Slow Reaction

Figure 1: Kinetic resolution workflow using CAL-B. The enzyme selectively acylates one enantiomer, allowing physical separation of the product and starting material.

Field Protocol: CAL-B Mediated Resolution

Scope: Resolution of ethyl 3-amino-3-phenylpropanoate.

  • Preparation: In a 50 mL round-bottom flask, dissolve racemic

    
    -amino ester (10 mmol) in anhydrous MTBE (20 mL). Note: MTBE is chosen for its low water solubility, preventing non-specific hydrolysis.
    
  • Acyl Donor Addition: Add Vinyl Acetate (5.0 eq). The excess drives the equilibrium due to the formation of volatile acetaldehyde byproduct (tautomerization of vinyl alcohol).

  • Catalyst Charge: Add Novozym 435 (immobilized CAL-B) at 20% w/w relative to substrate.

  • Incubation: Shake at 45°C at 200 rpm. Monitor via chiral HPLC.

  • Stop Criteria: Terminate when conversion reaches 50% (typically 24-48h).

  • Workup: Filter off the enzyme beads (recyclable). Concentrate the filtrate.

  • Separation: The resulting mixture contains the free amine (R-enantiomer) and the acetamide (S-enantiomer). Separate via acid-base extraction (the free amine dissolves in aqueous HCl; the amide remains in organics).

Route B: Asymmetric Hydrogenation (The Industrial Standard)

Best For: Multi-kilogram/ton manufacturing, high atom economy (100%).

This is the methodology used in the commercial synthesis of Sitagliptin .[1][2] It relies on the hydrogenation of unprotected enamine esters using Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos).

Mechanism: Inner-Sphere Coordination

The metal center coordinates with the enamine double bond and the carbonyl oxygen (chelation control), directing the hydride attack to a specific face of the olefin.

Catalytic Cycle Visualization

HydrogenationPrecursorProchiral EnamineCoordinationRh-SubstrateComplexPrecursor->Coordination Rh(I)-JosiphosOxAddOxidative Addition(H2)Coordination->OxAddInsertionMigratory Insertion(C-H Bond Formed)OxAdd->Insertion Stereodefining StepEliminationReductive EliminationInsertion->EliminationElimination->Coordination Catalyst RegenProductChiral Beta-Amino EsterElimination->Product

Figure 2: Rh(I)-catalyzed asymmetric hydrogenation cycle. The ligand steric environment dictates the facial selectivity of hydride insertion.

Field Protocol: Rh-Catalyzed Hydrogenation (Sitagliptin Analog)

Safety Warning: High-pressure hydrogenation requires rated autoclaves and blast shielding.

  • Substrate Synthesis: Prepare the

    
    -enamino ester via condensation of the 
    
    
    -keto ester with ammonium acetate in methanol. Isolate the Z-isomer (often stabilized by H-bonding).
  • Catalyst Preparation: In a glovebox (N2 atmosphere), mix [Rh(COD)Cl]2 (0.5 mol%) and the chiral ligand (e.g., (R,S)-t-Bu-Josiphos) (1.1 mol%) in degassed TFE (2,2,2-trifluoroethanol). Stir for 30 mins to form the active cationic species.

  • Loading: Charge the autoclave with the enamino ester substrate (1.0 M in TFE) and the catalyst solution.

  • Reaction: Pressurize to 30 bar (435 psi) H2. Heat to 50°C.

  • Monitoring: Monitor H2 uptake curve. Reaction is complete when uptake plateaus.

  • Purification: Vent H2. Concentrate solvent. The product is often obtained in >95% yield and >95% ee without chromatography. Recrystallization of the salt form upgrades ee to >99%.

Route C: Organocatalytic Mannich Reaction (The Discovery Standard)

Best For: Complex structural diversity, avoiding toxic metals, creating adjacent stereocenters.

This route involves the addition of an enolizable ester (nucleophile) to an imine (electrophile). Thiourea catalysts (e.g., Takemoto's catalyst) are preferred over Proline for esters to avoid cyclization side-reactions.

Mechanism: Dual Activation

The bifunctional catalyst uses hydrogen bonding to activate the imine (lowering LUMO energy) while simultaneously deprotonating or orienting the enol (raising HOMO energy), merging them in a highly organized transition state.

Activation Mode Visualization

MannichCatalystBifunctional ThioureaCatalystTSTernary Transition State(H-Bond Network)Catalyst->TS H-Bond DonorImineImine (Electrophile)Imine->TS Activated via ThioureaEnolMalonate/Ester (Nucleophile)Enol->TS Activated via Amine BaseProductEnriched Beta-Amino EsterTS->Product C-C Bond Formation

Figure 3: Dual activation mode of bifunctional organocatalysis. The catalyst acts as a template, bringing reactants together with specific spatial orientation.

Field Protocol: Thiourea-Catalyzed Mannich
  • Setup: Flame-dry a 25 mL flask under Argon.

  • Reagents: Add the N-Boc-imine (1.0 mmol) and the bifunctional thiourea catalyst (10 mol%) in Toluene (5 mL).

  • Nucleophile: Cool to -40°C (low temp is critical for ee). Add the malonate or ester equivalent (1.5 eq).

  • Reaction: Stir for 24-48h at -40°C.

  • Quench: Add aqueous NH4Cl.

  • Purification: Flash chromatography is usually required to remove the catalyst and excess nucleophile.

Comparative Analysis

FeatureBiocatalysis (Kinetic Resolution)Asymmetric HydrogenationOrganocatalytic Mannich
Atom Economy Low (50% max yield without DKR)High (100%) Moderate (Reagent dependent)
Scalability High (Batch or Flow)Very High (Industrial) Low to Moderate
Cost Low (Enzymes are cheap/reusable)High (Rh/Ru & Ligands)Moderate (Catalyst synthesis)
Enantioselectivity Excellent (>99% ee) High (90-98% ee)High (90-99% ee)
Equipment Standard GlasswareHigh Pressure AutoclavesCryogenic capability
Primary Use Resolution of intermediatesAPI Manufacturing (e.g., Sitagliptin)Discovery / Complex Scaffolds

References

  • Merck & Co. / Codexis. (2010). Biocatalytic Synthesis of Sitagliptin. Science. [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.[3] [Link]

  • Gotor, V., et al. (2002). Lipase-catalyzed kinetic resolution of beta-amino esters. Tetrahedron: Asymmetry.[2][4][5][6] [Link]

  • Takemoto, Y., et al. (2003). Enantioselective Mannich-type reaction catalyzed by a chiral bifunctional thiourea. Journal of the American Chemical Society.[3] [Link]

  • Noyori, R., et al. (1991).[6] Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society.[3] [Link]

Role of nitro-substituted beta-amino acids in foldamer research

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic and Steric Modulation of Foldamer Architecture: The Role of Nitro-Substituted


-Amino Acids

Executive Summary

The expansion of the genetic code through non-natural oligomers—foldamers—has revolutionized our approach to peptidomimetics. Among these,


-peptides (oligomers of 

-amino acids) stand out for their proteolytic stability and predictable folding patterns (e.g., 14-helix, 12-helix).[1][2]

This technical guide isolates a specific, high-leverage niche: Nitro-substituted


-amino acids . While often overlooked as merely synthetic intermediates, nitro groups (

) play a pivotal role in foldamer research through two distinct mechanisms:
  • Synthetic Accessibility: The nitro group serves as a "chiral anchor" in the Aza-Henry (Nitro-Mannich) reaction, enabling the enantioselective generation of

    
    -amino acid backbones.
    
  • Electronic Modulation: As a strong electron-withdrawing group (EWG) on side chains (e.g.,

    
    -nitro-
    
    
    
    -homophenylalanine), the nitro moiety modulates the acidity of the backbone amide proton, thereby tuning the strength of intramolecular hydrogen bonds (
    
    
    ) essential for helix stability.

The Synthetic Engine: The Aza-Henry Reaction

The primary "role" of the nitro group in this field is enabling the construction of the


-amino acid scaffold itself. Unlike 

-amino acids, which are abundant in nature, chiral

-amino acids often require de novo synthesis.

The Aza-Henry reaction (nucleophilic addition of a nitroalkane to an imine) is the gold standard for accessing


-nitro amines, which are direct precursors to 

-amino acids (via oxidation of the nitro group or reduction to diamines).
Mechanism & Stereocontrol

The reaction creates two contiguous stereocenters. The nitro group's high electronegativity acidifies the


-protons of the nitroalkane, making it a potent nucleophile under mild basic conditions.
  • Role of Nitro: Acts as a removable activating group.

  • Catalysis: Chiral thiourea or bis-amidine organocatalysts are employed to engage the nitro group via H-bonding, directing the facial attack on the imine.

Graphviz Workflow: The Nitro-Enabled Pathway

AzaHenryPathway cluster_0 Stereochemical Control Zone Start Substrates: Nitroalkane + Imine Inter Intermediate: Nitronate-Catalyst Complex Start->Inter Activation Cat Chiral Organocatalyst (e.g., Thiourea) Cat->Inter H-Bonding Prod1 β-Nitro Amine (High dr/er) Inter->Prod1 C-C Bond Formation Ox Oxidation (KMnO4/O3) Prod1->Ox Red Reduction (H2/Pd) Prod1->Red Final1 β-Amino Acid (Foldamer Building Block) Ox->Final1 Nef Reaction Final2 1,2-Diamine (Ligand/Scaffold) Red->Final2

Figure 1: The Aza-Henry reaction leverages the nitro group for activation and stereocontrol, serving as the gateway to chiral


-amino acids.

Physicochemical Modulation: The Electronic Effect

Once incorporated into a foldamer, a nitro-substituted side chain (e.g., on a


-residue) exerts profound electronic effects on the backbone.
Tuning Helix Stability via Hammett Parameters

Foldamer helices (like the 14-helix) are stabilized by intramolecular hydrogen bonds. The strength of these bonds depends on:

  • Basicity of the Carbonyl Oxygen (Acceptor)

  • Acidity of the Amide Proton (Donor)

A nitro group on an aromatic side chain (e.g.,


-

-phenyl) is a strong EWG (

). Through inductive effects (

), it pulls electron density away from the backbone.
  • Effect: Increases the acidity of the proximal amide

    
    .
    
  • Result: Stronger hydrogen donation to the

    
     carbonyl, potentially rigidifying the helix.
    
Data: Electronic Impact on H-Bonding

Table 1: Comparative electronic effects of side-chain substituents on


-peptide backbone properties.
Substituent (Side Chain)Electronic EffectHammett (

)
Impact on Amide NH AcidityPredicted 14-Helix Stability*

Electron Donating (EDG)-0.27Decreased (

)
Lower (Weaker H-bond)

Neutral0.00BaselineBaseline

Weak EWG0.06Slight IncreaseModerate

Strong EWG 0.78 Significant Increase (

)
Higher (Stronger H-bond)

Note: Stability also depends on solvent polarity and steric clashes. The nitro group is bulky, so steric repulsion must be balanced against electronic gain.

Detailed Protocol: Enantioselective Synthesis of Nitro-Substituted -Amino Acid Precursors

Objective: Synthesize a chiral


-nitro amine (precursor to 

-amino acid) using a catalytic Aza-Henry reaction. System Validation: This protocol uses a self-validating enantiomeric excess (ee) check via Chiral HPLC.
Reagents & Equipment
  • Aldimine (N-Boc protected)

  • Nitroalkane (e.g., nitromethane or nitroethane)

  • Catalyst: Chiral Thiourea derivative (10 mol%)

  • Solvent: Toluene (anhydrous)

  • Analysis: Chiral HPLC column (e.g., Daicel Chiralpak AD-H)

Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried reaction vial, dissolve the Chiral Thiourea Catalyst (0.02 mmol) in anhydrous Toluene (1.0 mL).

    • Why: Toluene is non-polar, which maximizes the strength of the H-bonds between the catalyst and the nitro substrate (polar solvents disrupt this interaction).

  • Substrate Addition:

    • Add the N-Boc Imine (0.2 mmol) to the solution.

    • Cool the system to -20°C using a cryostat.

    • Why: Lower temperatures increase the difference in activation energy (

      
      ) between the two transition states, improving enantioselectivity.
      
  • Reaction Initiation:

    • Add Nitroalkane (1.0 mmol, 5 equiv) dropwise.

    • Stir at -20°C for 24–48 hours. Monitor via TLC (Hexane/EtOAc 80:20).

  • Quench & Isolation:

    • Concentrate the mixture under reduced pressure (rotary evaporator).

    • Purify via Flash Column Chromatography (Silica gel, gradient elution).

  • Validation (The "Trust" Step):

    • Analyze the product via Chiral HPLC .

    • Success Criterion: ee > 90% and dr > 10:1 (if applicable).

    • Verification: Compare retention times against a racemic standard prepared using a non-chiral base (e.g., TEA).

  • Conversion to

    
    -Amino Acid (Nef Reaction): 
    
    • Dissolve the purified

      
      -nitro amine in MeOH/Water.
      
    • Treat with

      
       followed by oxidative cleavage (e.g., 
      
      
      
      or Ozone) to convert the
      
      
      group into
      
      
      .

Mechanistic Logic & Signaling

Understanding how the nitro group influences the final foldamer structure requires visualizing the competing forces.

Graphviz Diagram: Stability Equilibrium

FoldamerStability Stability Foldamer Helix Stability (14-Helix) H_Bond Intramolecular H-Bonding (C=O ... H-N) H_Bond->Stability Primary Driving Force Sterics Steric Repulsion (Side Chain Bulk) Sterics->Stability Conformational Lock/Penalty Solvent Solvent Polarity (Dielectric Constant) Solvent->H_Bond Competes for Donors Nitro_Elec Nitro Group (Electronic) Strong EWG (-I effect) Nitro_Elec->H_Bond Increases Donor Acidity (Stabilizes) Nitro_Steric Nitro Group (Steric) Bulky Substituent Nitro_Steric->Sterics Increases Strain (Destabilizes)

Figure 2: The dual impact of the Nitro group. While it enhances H-bond strength electronically, its steric bulk must be accommodated within the helix pitch.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications.[1] Link
    
  • Johnston, J. N., et al. (2016). "The Chiral Proton in Enantioselective Catalysis of the Aza-Henry Reaction." Nature. Link(Note: Representative citation for Johnston's Aza-Henry work).

  • Cheng, R. P., & DeGrado, W. F. (2002).[1] "Long-Range Interactions Stabilize the Fold of a Non-Natural Oligomer."[1] Journal of the American Chemical Society. Link

  • Palomo, C., et al. (2005). "Catalytic Enantioselective Aza-Henry Reaction." Angewandte Chemie International Edition. Link

Sources

A Comprehensive Technical Guide to 3-Amino-3-Arylpropanoate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3-amino-3-arylpropanoate scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. These β-amino acid derivatives are integral to the development of novel therapeutics targeting a wide range of diseases, from neurological disorders to cancer. Their unique structural features allow for the creation of peptidomimetics with enhanced stability and for the design of small molecules with precise target interactions. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic applications of 3-amino-3-arylpropanoate derivatives. We will delve into advanced synthetic methodologies, including asymmetric approaches, and explore the mechanisms of action that underpin their therapeutic potential. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and insights into the latest advancements.

The Strategic Importance of the 3-Amino-3-Arylpropanoate Scaffold

The 3-amino-3-arylpropanoate framework is a privileged scaffold in drug design due to a confluence of advantageous structural and chemical properties. As β-amino acid bioisosteres, these derivatives offer a strategic advantage over their α-amino acid counterparts by providing resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide-based drugs.[1] The aryl substituent allows for a wide range of modifications to modulate potency, selectivity, and physicochemical properties. Furthermore, the chiral center at the C3 position is crucial for stereospecific interactions with biological targets, making enantiomerically pure synthesis a key focus of research.

The versatility of this scaffold is evident in its widespread application in the synthesis of various biologically active compounds, including β-lactams, and as a precursor for peptidomimetics.[2] The incorporation of these unnatural amino acids into peptide chains can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.[3]

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of 3-amino-3-arylpropanoate derivatives has evolved significantly, with a strong emphasis on stereocontrol to obtain enantiomerically pure compounds. A variety of synthetic strategies have been developed, ranging from classical approaches to modern catalytic asymmetric methods.

One-Pot Synthesis of Racemic Derivatives

A facile and efficient one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, providing a straightforward route to a variety of derivatives. This method serves as a foundation for further derivatization and chiral resolution.[4]

Asymmetric Synthesis: The Pursuit of Enantiopurity

The biological activity of 3-amino-3-arylpropanoate derivatives is often stereospecific, necessitating the development of robust asymmetric synthetic methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid derivatives.[1][5] Chiral Brønsted acids, Brønsted bases, Lewis acids, and Lewis bases, as well as phase-transfer catalysts, have all been successfully employed to achieve high enantioselectivity.[1] These methods offer a metal-free alternative to traditional catalytic systems.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

  • To a solution of the aromatic aldehyde (1.0 mmol) and malonic acid half-thioester (1.2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2) at -20 °C, add the chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%).

  • Stir the reaction mixture at the same temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-amino-3-arylpropanoate derivative.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of 3-amino-3-arylpropanoate esters. Lipases are commonly used enzymes that selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other unreacted and allowing for their separation.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

  • Prepare a solution of the racemic 3-amino-3-arylpropanoate ester (1.0 mmol) in a suitable organic solvent (e.g., diisopropyl ether).

  • Add a lipase (e.g., Candida antarctica lipase B, CALB) to the solution.

  • Initiate the reaction by adding an acyl donor (e.g., ethyl acetate) or water for hydrolysis.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separate the unreacted ester from the acylated (or hydrolyzed) product by column chromatography.

  • The unreacted ester and the product will be enantioenriched in opposite configurations.

Caption: Synthetic routes to 3-amino-3-arylpropanoate derivatives.

Pharmacological Activities and Therapeutic Applications

The structural diversity of 3-amino-3-arylpropanoate derivatives translates into a broad spectrum of pharmacological activities, making them valuable candidates for drug development in various therapeutic areas.

Modulation of NMDA Receptors in Neurological Disorders

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[7] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 3-Amino-3-arylpropanoate derivatives have been investigated as modulators of NMDA receptors, acting as both agonists and antagonists at the glycine co-agonist site on the GluN1 subunit.[7]

The development of subtype-selective NMDA receptor modulators is a key objective to achieve therapeutic efficacy while minimizing side effects. Certain triazole-containing derivatives of 2-amino-3-arylpropanoic acid have shown promise as glycine site agonists with selectivity for specific GluN2 subunits.[7] For example, some compounds exhibit a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A-B subtypes.[7]

CompoundTargetActivity (IC50/EC50)Reference
Ro 25-6981GluN2B-containing NMDA receptorsIC50 = 9 nM[8]
Traxoprodil (CP-101,606)GluN2B-containing NMDA receptorsIC50 = 8 nM[8]
(1R,1'S)-PEAQXGluN2A-containing NMDA receptorsIC50 = 0.22 µM[9]

Table 1: NMDA Receptor Binding Affinities of Selected Modulators.

G cluster_nmda NMDA Receptor Modulation 3-Amino-3-Arylpropanoate Derivative 3-Amino-3-Arylpropanoate Derivative NMDA Receptor NMDA Receptor 3-Amino-3-Arylpropanoate Derivative->NMDA Receptor Binds to Glycine Site Ion Channel Ion Channel NMDA Receptor->Ion Channel Modulates Activity Neurological Disorders Neurological Disorders Synaptic Plasticity Synaptic Plasticity Ion Channel->Synaptic Plasticity Affects Synaptic Plasticity->Neurological Disorders Therapeutic Target

Caption: Mechanism of NMDA receptor modulation.

Anticancer Activity: Targeting Key Cellular Pathways

The development of novel anticancer agents remains a high priority in biomedical research. Amino acid derivatives have emerged as a promising class of compounds with antiproliferative effects. While direct evidence for 3-amino-3-arylpropanoate derivatives as anticancer agents is still an active area of research, related structures have shown significant potential. For instance, amino acid hydroxyurea derivatives have demonstrated antiproliferative effects in colon cancer models by inducing cell cycle arrest and apoptosis.[5] One of the proposed mechanisms of action for these compounds is the inhibition of histone deacetylases (HDACs).[5]

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is associated with the development and progression of various cancers.[10] HDAC inhibitors have emerged as a promising class of anticancer drugs.[11] The design of novel HDAC inhibitors often involves a scaffold that can chelate the zinc ion in the active site of the enzyme. The carboxylic acid moiety of 3-amino-3-arylpropanoates could potentially serve as a zinc-binding group, making this scaffold a promising starting point for the development of new HDAC inhibitors.

Compound ClassCancer TypeProposed MechanismReference
Amino acid hydroxyurea derivativesColon CancerHDAC inhibition, Apoptosis induction[5]
(Arylidene)aminoxy scaffold derivativesUveal MelanomaHDAC inhibition[10]

Table 2: Anticancer Activity of Related Amino Acid Derivatives.

Peptidomimetics in Drug Design

Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while exhibiting improved drug-like properties.[3] 3-Amino-3-arylpropanoate derivatives are valuable building blocks for the synthesis of peptidomimetics.[2] Their incorporation into peptide sequences can enforce specific conformations, such as β-turns, which are often critical for biological activity.[3] This conformational constraint can lead to increased receptor binding affinity and selectivity.

G cluster_peptidomimetics Peptidomimetic Design Natural Peptide Natural Peptide Peptidomimetic Peptidomimetic Natural Peptide->Peptidomimetic Structural Mimicry 3-Amino-3-Arylpropanoate 3-Amino-3-Arylpropanoate 3-Amino-3-Arylpropanoate->Peptidomimetic Incorporation Improved Therapeutic Improved Therapeutic Peptidomimetic->Improved Therapeutic Enhanced Stability & Activity

Caption: Role in peptidomimetic development.

Future Directions and Conclusion

The 3-amino-3-arylpropanoate scaffold continues to be a rich source of inspiration for the design of novel therapeutics. Future research in this area will likely focus on several key aspects:

  • Development of more efficient and highly stereoselective synthetic methods: This will enable the rapid generation of diverse libraries of compounds for biological screening.

  • Exploration of novel biological targets: While their effects on NMDA receptors are well-documented, the full therapeutic potential of these derivatives is yet to be unlocked. Investigating their activity against other targets, such as other receptor families, enzymes, and protein-protein interactions, could lead to new breakthroughs.

  • Structure-activity relationship (SAR) studies: A deeper understanding of how structural modifications influence biological activity will guide the rational design of more potent and selective drug candidates.

  • Application in targeted drug delivery: The versatility of the scaffold could be exploited to develop drug conjugates for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. (n.d.). ResearchGate. [Link]

  • Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737–4750. [Link]

  • Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. (2013). Molecules, 18(12), 15005–15024. [Link]

  • Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (1998). Journal of the American Chemical Society, 120(19), 4919–4920. [Link]

  • Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. (2020). ACS Catalysis, 10(15), 8436–8446. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. (1996). Chirality, 8(6), 418-422. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications, 14(1), 4886. [Link]

  • An Efficient Biocatalyzed Kinetic Resolution of Methyl (Z)-3-Arylsulfinylpropenoates. (n.d.). ResearchGate. [Link]

  • Organocatalytic asymmetric synthesis of β-amino acid derivatives. (2013). PlumX Metrics. [Link]

  • Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. (2008). Journal of Chemical Information and Modeling, 48(10), 2059–2071. [Link]

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. (n.d.). Lirias. [Link]

  • Heat map of receptor binding affinities observed for NMDAR and 45... (n.d.). ResearchGate. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. (n.d.). ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Molecular Neuroscience, 15, 966423. [Link]

  • Amino acid derivatives as histone deacetylase inhibitors. (2012). Semantic Scholar. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (2011). Current Medicinal Chemistry, 18(2), 298-323. [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2023). Molecules, 28(11), 4346. [Link]

  • Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. (2020). Scientific Reports, 10(1), 18182. [Link]

  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews, 16(2), 103-115. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). Molecules, 27(3), 715. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). MOST Wiedzy. [Link]

  • Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. (2024). International Journal of Molecular Sciences, 25(2), 1083. [Link]

  • Pharmacology of NMDA Receptors. (2014). In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • Allosteric antagonist action at triheteromeric NMDA receptors. (2022). Neuropharmacology, 203, 108873. [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. (2021). Frontiers in Chemistry, 9, 797592. [Link]

Sources

Methodological & Application

Selective reduction of nitro group in beta-amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NRED Topic: Selective Reduction of Nitro Groups in


-Amino Acid Ester Synthesis
Date:  February 13, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the protocols for the chemoselective reduction of nitro groups to primary amines within the context of


-amino acid ester synthesis. The primary challenge in this transformation is not merely the reduction of the nitro group (

), but the prevention of spontaneous intramolecular cyclization (lactamization) which yields

-lactams rather than the desired linear

-amino esters.

This note prioritizes Acid-Mediated Catalytic Hydrogenation as the Gold Standard method, as it effectively "traps" the nascent amine as an ammonium salt, precluding nucleophilic attack on the ester carbonyl. Alternative methods using Transfer Hydrogenation and Dissolving Metal Reductions are provided for substrates sensitive to high-pressure hydrogen.

Scientific Context & Mechanistic Insight

The "Lactamization Trap"

In the synthesis of


-amino acids (vital peptidomimetics), the precursor is often a 

-nitro ester derived from a Henry reaction (Nitroaldol). Upon reduction of the nitro group, the resulting amine is positioned

to the ester carbonyl. Under neutral or basic conditions, this geometry favors a 4-exo-trig cyclization, rapidly forming a

-lactam ring.
  • Objective: Retain the linear ester backbone.

  • Strategy: Protonate the amine immediately upon formation (

    
    ). The ammonium species is non-nucleophilic, preventing cyclization.
    
Pathway Visualization

The following diagram illustrates the critical bifurcation point in the reaction pathway.

NitroReduction Start β-Nitro Ester (Precursor) Inter Intermediate (Hydroxylamine) Start->Inter Reduction (H2/Pd or Metal) Amine Nascent β-Amino Ester (Free Base) Inter->Amine Reduction Salt Linear β-Amino Ester (Ammonium Salt) Amine->Salt Acidic Additive (HCl) (Proton Trap) Lactam β-Lactam (Cyclized Side Product) Amine->Lactam Neutral/Basic pH (Spontaneous Cyclization)

Figure 1: The kinetic competition between acid trapping (Green) and lactamization (Red) during nitro reduction.

Experimental Protocols

Method A: Acid-Mediated Catalytic Hydrogenation (Gold Standard)

Best for: Scalable synthesis of linear


-amino esters with high purity.

Principle: The use of


 allows for rapid reduction under mild pressure. The addition of 

is strictly stoichiometric to the expected amine to ensure immediate salt formation without hydrolyzing the ester.

Reagents:

  • Substrate: Ethyl 3-nitro-3-phenylpropionate (1.0 equiv)

  • Catalyst: 10%

    
     (5-10 wt% loading)
    
  • Solvent: Ethanol (anhydrous)

  • Additive: Concentrated

    
     (1.1 equiv) or Ethanolic 
    
    
    
    .
  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30-50 psi).
    

Protocol:

  • Preparation: In a high-pressure hydrogenation bottle, dissolve the

    
    -nitro ester (10 mmol) in Ethanol (50 mL).
    
  • Acidification: Add concentrated

    
     (11 mmol) dropwise. Crucial: Do not skip this step if the linear ester is desired.
    
  • Catalyst Addition: Carefully add 10%

    
     (0.5 g) under an inert argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.
    
  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40 psi (2.7 bar) and shake/stir vigorously at room temperature for 4-6 hours.
  • Monitoring: Check reaction progress via TLC (Note: The product will likely stay at the baseline due to the ammonium salt; use Ninhydrin stain for visualization).

  • Workup: Filter the catalyst through a Celite pad. Rinse with Ethanol.[1]

  • Isolation: Concentrate the filtrate in vacuo. The product typically crystallizes as the hydrochloride salt (white solid).

    • Self-Validation:

      
       in 
      
      
      
      or
      
      
      should show a broad ammonium singlet (
      
      
      ) and retention of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). Absence of these ester signals suggests lactamization or hydrolysis.
Method B: Chemoselective Transfer Hydrogenation

Best for: Labs without high-pressure equipment or substrates with halides (which might dehalogenate under Method A).

Reagents:

  • Ammonium Formate (5.0 equiv) as the hydrogen donor.

  • 10%

    
     (10 wt%).
    
  • Solvent: Methanol.

Protocol:

  • Dissolve the nitro ester in Methanol.

  • Add Ammonium Formate in one portion.

  • Add

    
     under inert atmosphere.
    
  • Stir at room temperature (mild) or reflux (faster).

  • Note: Ammonium formate decomposes to

    
     and 
    
    
    
    . The
    
    
    can promote lactamization. If the linear ester is critical, monitor closely and consider adding 1 equiv of Formic Acid to buffer the pH.
Method C: Iron-Mediated Reduction (Fe/AcOH)

Best for: Large-scale crude reduction where filtration of Pd/C is too costly, or if the molecule contains alkenes sensitive to hydrogenation.

Protocol:

  • Suspend Iron powder (5 equiv) in Glacial Acetic Acid.

  • Add the nitro ester solution dropwise at

    
     to control the exotherm.
    
  • Allow to warm to room temperature. The Acetic Acid acts as the proton source, forming the acetate salt of the amine.

  • Workup: Dilute with water, neutralize carefully with

    
     (watch for foaming), and extract with Ethyl Acetate.
    
    • Risk:[1][2] The neutralization step generates the free base. Perform extraction rapidly and re-acidify the organic layer with

      
       to precipitate the salt if storage is required.
      

Data Summary & Method Selection

FeatureMethod A: H2/Pd-C + HClMethod B: Transfer Hydrog.Method C: Fe/AcOH
Selectivity High (Amine Salt)Moderate (Risk of Lactam)High (Acetate Salt)
Ester Stability Excellent (if anhydrous)GoodGood
Side Reactions Dehalogenation (if X present)MinimalIron waste disposal
Scalability HighLow/MediumHigh
Key Insight Acid trap prevents cyclization Mildest conditions Cheapest reagents

Troubleshooting & Quality Control

  • Issue: Loss of Ester Group (Lactam Formation)

    • Diagnosis: IR spectrum shows a shift in carbonyl stretch from ~1735

      
       (ester) to ~1760-1780 
      
      
      
      (strained
      
      
      -lactam).
    • Fix: Increase acid concentration in Method A. Ensure the workup of Method C does not remain basic for long periods.

  • Issue: Incomplete Reduction (Hydroxylamine Intermediate)

    • Diagnosis: Mass spectrometry shows

      
       peak relative to nitro, or 
      
      
      
      relative to amine.
    • Fix: Increase reaction time or

      
       pressure. Hydroxylamines are stable intermediates in sterically crowded 
      
      
      
      -amino esters.

References

  • Facile one-pot reduction of

    
    -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. 
    Source: Beilstein Journal of Organic Chemistry (2025).[3]
    URL:[Link]
    Relevance: Provides modern protocols for reducing nitro groups in conjugated systems compatible with ester moieties.
    
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles. Source: Organic Process Research & Development (ACS Publications). URL:[Link] Relevance: Background on the stability of esters under hydrogenation conditions, reinforcing why Method A is safe for the ester group under mild pressures.

  • Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal. URL:[Link] Relevance: General repository of verified mechanisms and conditions for nitro reduction.

Sources

Using beta-amino esters in solid-phase peptide synthesis (SPPS)

Application Note: High-Efficiency Incorporation of -Amino Esters/Acids in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Strategic Overview

The -Peptide Advantage and the "Ester" Misnomer



Clarification on Terminology: While often synthesized as


-amino estersSPPS requires the free carboxylic acid form (Fmoc-

-AA-OH)

The Kinetic Challenge

Incorporating

  • Steric Hindrance: The extra methylene group adds flexibility but also steric bulk, significantly slowing coupling rates compared to

    
    -amino acids.
    
  • 
    -Lactam Formation:  Upon activation, 
    
    
    -amino acids can cyclize to form
    
    
    -lactams (4-membered rings), terminating the chain growth or consuming the building block before it couples to the resin.

Part 2: Critical Reagents & Setup

To ensure high-fidelity synthesis, specific reagent classes are required to outcompete side reactions.

ComponentRecommendationScientific Rationale
Coupling Reagent DIC / Oxyma Pure Carbodiimide/Oxime chemistry minimizes racemization and suppresses

-lactam formation better than onium salts (HATU/HBTU) in initial screens.
Alternative Reagent HATU / HOAt Use for "difficult" sequences where aggregation is high. Warning: High base (DIEA) concentration with HATU increases risk of epimerization.
Base TMP (2,4,6-Trimethylpyridine) A weaker base than DIEA; preferred when using HATU to prevent base-catalyzed side reactions.
Resin Low Loading (<0.4 mmol/g)

-peptides aggregate strongly. Low loading PEG-PS (e.g., ChemMatrix) or Tentagel resins are essential to maintain solvation.
Solvent DMF (Main) / NMP (Aggregates) NMP (N-methylpyrrolidone) disrupts secondary structure formation better than DMF during difficult couplings.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Coupling of -Amino Acids

Microwave irradiation is the gold standard for

Reagents:

  • Fmoc-

    
    -AA-OH (4.0 eq relative to resin)
    
  • DIC (4.0 eq)

  • Oxyma Pure (4.0 eq)

  • DMF (Main solvent)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection: Treat with 20% Piperidine/DMF (with 0.1M Oxyma to suppress aspartimide-like side reactions) for 3 min at 75°C (Microwave) or 2 x 10 min at RT.

  • Wash: DMF (4 x 30 sec).

  • Activation (Pre-activation is Critical):

    • Dissolve Fmoc-

      
      -AA-OH and Oxyma in minimal DMF.
      
    • Add DIC.[1][2][3]

    • Wait 2 minutes before adding to the resin. This ensures formation of the active ester while minimizing time for

      
      -lactam cyclization in the absence of the resin nucleophile.
      
  • Coupling:

    • Add activated mixture to resin.[1]

    • Microwave Condition: 75°C for 10 minutes (Power: 30W, dynamic).

    • Note: For Cysteine or Histidine derivatives, limit temperature to 50°C to prevent racemization.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser) to verify coupling.

  • Double Couple: If the test is slightly positive, repeat the coupling step with fresh reagents.

Protocol B: Handling -Lactam Formation

If you observe low yields or truncated sequences, the activated amino acid is likely cyclizing.

Corrective Action: Switch to Fmoc-amino acid fluorides or Pentafluorophenyl (Pfp) esters .

  • Protocol: Use Fmoc-

    
    -AA-OPfp (3 eq) + HOAt (3 eq) in DMF. No additional activator (like HATU) is needed, only a base (DIEA, 3 eq). This pathway avoids the O-acylisourea intermediate most prone to cyclization.
    

Part 4: Visualization & Logic

Workflow: The Modified -SPPS Cycle

This diagram illustrates the decision logic required when introducing

BetaSPPS_Workflowcluster_troubleTroubleshooting LoopStartResin-Peptide (Fmoc)DeprotectFmoc Removal(20% Piperidine/DMF)+ 0.1M OxymaStart->DeprotectWash1Wash (DMF x4)Deprotect->Wash1ActivatePre-Activation (2 min)Fmoc-Beta-AA-OH + DIC/OxymaWash1->ActivateCoupleMicrowave Coupling75°C, 10 minActivate->CoupleAdd to ResinMonitorChloranil TestCouple->MonitorMonitor->ActivateFail (Blue/Green)(Double Couple)Wash2Wash (DMF x4)Monitor->Wash2Pass (Colorless)NextCycleProceed to Next AAWash2->NextCycle

Caption: Modified SPPS cycle for

Mechanism: The -Lactam Competitor

Understanding the enemy is key. This diagram shows how the activated species diverts to the dead-end byproduct.

BetaLactam_MechBetaAAFmoc-Beta-AA-OHActiveEsterActivated Species(O-Acylisourea / OBt ester)BetaAA->ActiveEsterActivation (DIC/Oxyma)PeptideElongated Peptide(Desired Product)ActiveEster->PeptideCoupling (Fast)LactamBeta-Lactam(Dead-End Byproduct)ActiveEster->LactamIntramolecular Cyclization(If Coupling is Slow)ResinResin-NH2Resin->Peptide

Caption: Kinetic competition between desired intermolecular coupling and intramolecular

Part 5: Data Summary

Table 1: Coupling Efficiency Comparison (


-Ala incorporation)
MethodReagentsTimeTemperaturePurity (HPLC)
Standard Room Temp HBTU / DIEA60 min25°C65% (Deletion sequences observed)
Standard Room Temp DIC / Oxyma60 min25°C78%
Microwave (Recommended) DIC / Oxyma 10 min 75°C >94%
Active Ester Fmoc-

-Ala-OPfp
45 min25°C90% (Good for base-sensitive seqs)

References

  • Bachem. (2023).[4][5] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center.[5] Link

  • CEM Corporation. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. Link

  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis: Chapter 5. RSC Books. Link

  • Palomo, C., et al. (1999).[6] From beta-lactams to alpha- and beta-amino acid derived peptides.[6][7] Amino Acids (PubMed). Link

  • Aapptec. (2024). Coupling Reagents in Peptide Synthesis.[1][3][4][5][8][9][10][11][12] Aapptec Technical Library. Link

Application Note: High-Efficiency Synthesis of Diazepine Scaffolds from Nitro-Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Latent Amine" Methodology

The diazepine ring system, particularly the 1,4-benzodiazepine and 1,4-diazepin-2-one scaffolds, represents a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants, and hypnotic agents (e.g., Diazepam, Clonazepam).

While traditional syntheses often rely on the condensation of diamines with diketones, the Nitro-Amino Acid Reductive Cyclization strategy offers superior regiocontrol and atom economy. This approach utilizes the nitro group (


) as a "masked" amine.[1] The precursor—typically an 

-(2-nitrobenzoyl)-

-amino ester or a

-nitro-amino derivative—is stable and easy to purify. The transformation is triggered by the chemoselective reduction of the nitro group to an amine, which then spontaneously (or under mild heating) undergoes intramolecular nucleophilic attack on the tethered ester to close the 7-membered ring.[1]
Key Advantages of This Protocol:
  • Regiospecificity: The position of the nitrogen atoms is fixed by the amino acid starting material.[1]

  • Stereochemical Retention: Chiral amino acids (e.g., L-Alanine, L-Phenylalanine) transfer their stereochemistry to the C3 position of the diazepine ring.

  • Scalability: The use of heterogeneous reducing agents (Fe, Zn, or Pd/C) allows for easy workup suitable for multi-gram to kilogram scales.

Mechanistic Pathway & Workflow

The following diagram illustrates the critical "Switch-and-Close" mechanism. The success of this reaction hinges on the in situ generation of the amine nucleophile (


) which immediately attacks the electrophilic carbonyl carbon.[1]

DiazepineSynthesis cluster_conditions Critical Control Points Precursor Nitro-Amino Precursor (Linear Ester) Reduction Chemo-Selective Reduction (Fe/AcOH or H2/Pd) Precursor->Reduction Activation Intermediate Transient Amino-Ester Reduction->Intermediate 6e- Reduction Cyclization Intramolecular Cyclization (- ROH) Intermediate->Cyclization Spontaneous Attack Product 1,4-Diazepine Scaffold Cyclization->Product Ring Closure

Figure 1: The reductive cyclization cascade. The nitro group acts as a latent nucleophile, released only upon reduction to trigger ring closure.

Detailed Experimental Protocols

Protocol A: Preparation of the Nitro-Amino Precursor

Objective: To synthesize the linear


-(2-nitrobenzoyl)-amino acid ester. This step couples the "nitro" component with the "amino acid" component.[1][2][3]

Reagents:

  • Amino Acid Methyl Ester Hydrochloride (e.g., L-Alanine methyl ester HCl) (1.0 equiv)

  • 2-Nitrobenzoyl Chloride (1.0 equiv)

  • Triethylamine (

    
    ) (2.2 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent, 0.2 M)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a drying tube, suspend the amino acid ester HCl (10 mmol) in dry DCM (50 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add

    
     (22 mmol) dropwise.[1] The solution will clear as the free base is liberated.[1]
    
  • Acylation: Add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent racemization.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL), saturated

    
     (2 x 30 mL), and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Validation: The product should be a solid or viscous oil.[1] Confirm structure via

    
    -NMR (Look for the amide doublet ~7-9 ppm and the methyl ester singlet ~3.7 ppm).[1]
    
Protocol B: Reductive Cyclization (The "Iron Method")

Objective: Robust cyclization using Iron powder in Acetic Acid.[1] This method is preferred for substrates sensitive to hydrogenation or containing sulfur/halogens.[1]

Reagents:

  • Nitro-Amino Precursor (from Protocol A) (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent, 0.1 M)

Procedure:

  • Setup: Place the nitro precursor (5 mmol) in a 3-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron clumping).

  • Solvent: Add Glacial AcOH (50 mL). Heat the mixture to 60 °C.

  • Reduction: Add Iron powder (25 mmol) in small portions over 20 minutes. Caution: The reaction is exothermic.[1] Evolution of hydrogen gas may occur.[1]

  • Cyclization: Increase temperature to reflux (118 °C) and stir for 2–4 hours.

    • Mechanistic Note: The initial reduction forms the amine.[1][4] The heat/acid promotes the attack of the amine on the methyl ester, releasing methanol.[1]

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove unreacted iron and iron salts.[1] Wash the pad with warm methanol.[1]

  • Workup: Concentrate the filtrate to remove most AcOH. Dilute the residue with EtOAc (100 mL) and carefully neutralize with saturated aqueous

    
     (gas evolution!).
    
  • Isolation: Separate the organic layer, wash with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradients).

Protocol C: Catalytic Hydrogenation (The "Clean" Method)

Objective: High-purity synthesis for non-halogenated substrates.

Reagents:

  • Nitro-Amino Precursor (1.0 equiv)[5]

  • 10% Pd/C (10 wt% loading)

  • Methanol (Solvent)[1][3][6]

  • Hydrogen Gas (Balloon pressure or 1-3 bar)

Procedure:

  • Dissolution: Dissolve the precursor (5 mmol) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an argon blanket.[1] Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with

    
     and stir under a hydrogen atmosphere (balloon) at RT for 12–18 hours.
    
  • Cyclization Check: If TLC shows the amino-ester intermediate (polar spot) but not the diazepine (less polar), heat the solution to reflux for 2 hours after filtering off the catalyst.

    • Note: Often, cyclization is spontaneous at RT.

  • Workup: Filter through Celite. Concentrate the filtrate. The product often crystallizes directly upon concentration.[1]

Comparative Data: Reducing Agent Efficiency

The choice of reducing agent significantly impacts the yield and reaction time.[1]

Reducing SystemReaction TimeTypical YieldAdvantagesLimitations
Fe / AcOH 2–4 Hours85–92%Robust; tolerates halogens (Cl, Br) and sulfur.Messy workup (Iron sludge); requires acidic conditions.[1]

/ Pd-C
12–18 Hours90–95%Clean workup; mild conditions; high purity.[1]Dehalogenates aryl halides; requires

safety protocols.[1]

/ HCl
3–6 Hours70–80%Good for small scale; highly selective.[1]Toxic tin waste; difficult to remove tin salts completely.[1]

/

4–8 Hours60–75%Mild, neutral conditions.Often stops at hydroxylamine intermediate if not optimized.[1]

Troubleshooting & Critical Control Points

Issue 1: Incomplete Cyclization (Stalled at Amine)
  • Symptom: Mass spec shows M+298 (Precursor)

    
     M+268 (Amine), but not M+236 (Diazepine - loss of MeOH).
    
  • Cause: The amine is formed but the ester is not reactive enough, or the conformation is unfavorable.[1]

  • Solution:

    • Heat: Reflux the crude amine in Toluene or Xylene with a catalytic amount of acetic acid.

    • Base: Add a mild base like

      
       in refluxing methanol to force the transamidation.[1]
      
Issue 2: Over-Reduction (Ring Opening)
  • Symptom: Loss of the diazepine ring or cleavage of the N-N bond (if forming hydrazines).[1]

  • Solution: Avoid high-pressure hydrogenation (>5 bar).[1] Switch from Pd/C to Fe/AcOH, which is milder regarding the aromatic ring stability.

Issue 3: Racemization
  • Symptom: Loss of optical activity in chiral benzodiazepines (e.g., from L-Alanine).

  • Cause: High temperatures in basic media during the precursor synthesis or cyclization.[1]

  • Solution: Ensure the acylation step (Protocol A) is kept < 5 °C. Use neutral reduction conditions (

    
    ) rather than refluxing acid/base if chirality is critical.
    

References

  • Recent Advances in Reductive Cyclization

    • Title: "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling."
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Iron-Mediated Methodologies

    • Title: "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines" (Demonstrates the Fe/AcOH utility for N-heterocycles).
    • Source: MDPI Molecules.[1]

    • URL:[Link][1][6]

  • Stereoselective Approaches

    • Title: "Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones."
    • Source: MDPI / PMC.[1]

    • URL:[Link]

  • General Diazepine Reviews

    • Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[7]

    • Source: Bentham Science.[1]

    • URL:[Link]

  • Classic Mechanism Reference

    • Title: "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives."
    • Source: NIH / PMC.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Welcome to the technical support center. You are likely working with (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride . To solve your solubility issues, we must first deconstruct the molecule's competing physicochemical properties:

  • The Ionic Head: The amine hydrochloride (

    
    ) creates a high crystal lattice energy, making the solid hard to break apart without high-dielectric solvents.
    
  • The Lipophilic Tail: The 3-nitrophenyl ring is aromatic and hydrophobic, resisting dissolution in pure water.

  • The Labile Linker: The methyl ester (

    
    ) is susceptible to hydrolysis, particularly if you attempt to force solubility using pH adjustments.
    

This guide provides a self-validating system to solubilize this compound without degrading it.

Module 1: The Solubility Matrix

Core Directive: Do not assume "water-soluble" means "stable in water."

The most common error is treating this HCl salt like a standard inorganic salt. It requires a "Goldilocks" solvent system—polar enough to dissociate the ions, but organic enough to solvate the nitrophenyl ring.

Solubility Profile Table
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Recommended for Stock. Best for bio-assays. Hygroscopic; keep dry.
Polar Aprotic DMF Excellent (>50 mg/mL)Good alternative to DMSO for chemical synthesis.
Alcohols Methanol Good (>20 mg/mL)Best for Transfer. Good for dissolving solid for reactions.
Alcohols Ethanol Moderate Heating may be required; risk of transesterification if heated too long.
Aqueous Water Conditional Soluble, but acidic pH (~3-4) promotes stability. Avoid neutral/basic water for storage.
Chlorinated DCM / CHCl3 Poor (As HCl salt)The salt will float/suspend. Must be free-based to dissolve here.
Ethers/Alkanes Et2O / Hexane Insoluble Use these as anti-solvents to precipitate the pure salt.
Troubleshooting Workflow: Solvent Selection

Use this decision tree to select the correct solvent based on your application.

SolubilityDecision Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Coupling/Derivatization) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO Dissolve in DMSO (Dilute <1% in buffer) BioAssay->DMSO DMF_MeOH Use DMF or Methanol Synthesis->DMF_MeOH DCM_Check Is reaction in DCM? Synthesis->DCM_Check Recryst Dissolve in min. MeOH, add Et2O until cloudy Purification->Recryst DCM_Check->DMF_MeOH No FreeBase Must neutralize HCl salt (See Module 2) DCM_Check->FreeBase Yes

Figure 1: Solvent Selection Decision Tree. Follow the path based on your experimental end-goal.

Module 2: The "Free Base" Trap (pH & Stability)

Critical Warning: Many researchers encounter precipitation when adjusting pH. This is often chemically misinterpreted.

When you treat the HCl salt with a base (TEA, DIPEA, NaHCO3), you remove the proton from the amine. This converts the ionic salt (Water/MeOH soluble) into the neutral free base (Organic soluble, Water insoluble).

The Stability/Solubility Pathway

If your solution turns cloudy upon adding base, it is likely not an impurity; it is the free base precipitating. However, if you leave it in aqueous base too long, the ester hydrolyzes.

StabilityPathway Salt HCl Salt Form (Water/MeOH Soluble) Stable Solid FreeBase Free Amine Base (DCM/EtOAc Soluble) Oily/Waxy Solid Salt->FreeBase + Base (TEA/NaHCO3) Fast Step Hydrolysis Hydrolyzed Acid (Degradation Product) Irreversible Salt->Hydrolysis Strong Acid/Heat FreeBase->Salt + HCl (Anhydrous) FreeBase->Hydrolysis + Aqueous Base (Time > 1 hr)

Figure 2: The pH-Stability Landscape. Green arrows represent reversible solubility transitions; red dashed arrows represent irreversible degradation.

Experimental Implication
  • Symptom: You added NaHCO3 to your aqueous solution, and it became milky.

  • Diagnosis: You generated the free base, which is insoluble in water.

  • Fix: Immediately extract with Ethyl Acetate or DCM. Do not wait, or the ester will hydrolyze [1].

Module 3: Protocol-Specific Troubleshooting

Protocol A: Preparation for Peptide Coupling (DCM Solvation)

Issue: The HCl salt does not dissolve in Dichloromethane (DCM) for the coupling reaction. Solution: You must perform an in situ neutralization.

  • Suspend the (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl in DCM (it will look like a slurry).

  • Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Observation: The slurry should clear up within 5-10 minutes as the free base forms and dissolves in the DCM.

  • Proceed: Add your coupling reagents (EDC/HOBt or HATU) immediately.

Protocol B: Recrystallization (Purification)

Issue: The product is impure or hygroscopic. Solution: Use a Solvent/Anti-solvent system [2].

  • Dissolve the crude HCl salt in the minimum amount of warm Methanol (approx. 40°C).

  • Filter while warm to remove insoluble mechanical impurities.

  • Slowly add Diethyl Ether (or MTBE) dropwise until a persistent turbidity (cloudiness) appears.

  • Cool slowly to 4°C. White crystals of the HCl salt should form.

  • Note: Avoid Ethanol if possible to prevent transesterification (methyl ester becoming ethyl ester).

Protocol C: Aqueous Workup Extraction

Issue: Low yield after extraction. Solution: The compound is amphiphilic.

  • Neutralization: Use cold Saturated NaHCO3.

  • Extraction Solvent: Use Ethyl Acetate rather than Ether (the nitro group makes it polar enough that Ether might struggle to extract it efficiently).

  • Speed: Perform the extraction quickly (<15 mins) to avoid hydrolysis of the methyl ester.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in water? A: No. Even at neutral pH, methyl esters slowly hydrolyze. The HCl salt is acidic in water (pH ~3-4), which is more stable than neutral, but for long-term storage, keep it as a solid powder at -20°C . If you must have a liquid stock, use anhydrous DMSO [3].

Q2: My DMSO stock froze. When I thawed it, there was a precipitate. A: DMSO freezes at 19°C. The precipitate is likely the compound crashing out as the DMSO crystallized. Gently warm to 37°C and vortex. If it doesn't redissolve, moisture may have entered the DMSO, causing hydrolysis. Check purity via LC-MS.

Q3: Why does the compound turn yellow in solution? A: Nitro-aromatic compounds often exhibit a pale yellow color, which can intensify in basic conditions (formation of nitronate species or simple conjugation shifts). If it turns dark orange/brown, this indicates degradation (oxidation of the amine).

Q4: I see a new spot on TLC near the baseline. What is it? A: This is likely the hydrolyzed acid ((S)-3-amino-3-(3-nitrophenyl)propanoic acid). This happens if the methyl ester was exposed to base for too long. The acid is much more polar and will stick to the baseline in standard EtOAc/Hexane systems.

References

  • Hydrolysis of Amino Acid Esters: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text establishing the instability of methyl esters in aqueous base).
  • Purification of Beta-Amino Esters: McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry. (Describes handling and solubility of amino alcohol/ester derivatives).

  • Solubility in DMSO: Cayman Chemical. (n.d.). L-Alanine methyl ester hydrochloride Product Information. (Analogous beta-amino ester solubility data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl before handling.

Troubleshooting ester hydrolysis of bulky beta-amino acids

Technical Support Center: Hydrolysis of Bulky -Amino Acid Esters

Current Status: Online Operator: Senior Application Scientist Ticket ID: BAA-HYD-001 Subject: Troubleshooting incomplete conversion and racemization in sterically hindered

Introduction: The "Beta" Problem

Welcome to the technical support hub. You are likely here because standard hydrolysis protocols (LiOH/THF/Water) have failed you. Unlike their


  • Steric Shielding: Bulky side chains (e.g.,

    
    -aryl, 
    
    
    -branched alkyl) at the
    
    
    -position create a "conical" shield around the carbonyl carbon, blocking nucleophilic attack.
  • Electronic Trap (Retro-Michael): The

    
    -amino group makes the 
    
    
    -protons distinctively acidic. Strong bases trigger an E1cB elimination (Retro-Michael), leading to an
    
    
    -unsaturated intermediate that re-adds the amine non-stereoselectively, destroying your enantiomeric excess (ee%).
  • Solubility Paradox: The starting ester is lipophilic; the product is a zwitterion, often insoluble in organic solvents but difficult to desalt from aqueous buffers.

This guide provides modular troubleshooting for these specific failure modes.

Module 1: The Racemization Trap (Retro-Michael)

User Issue: "My reaction went to completion, but my ee% dropped from >99% to 75%."

Root Cause Analysis

Standard hydroxide bases (NaOH, KOH) are often too basic (



Visualization: The Failure Mechanism

RetroMichaelStartChiral Beta-Amino EsterEnolateEnolate IntermediateStart->EnolateBase (OH-) DeprotonationEnolate->StartReprotonationEliminationα,β-Unsaturated Ester + Free AmineEnolate->EliminationRetro-Michael (Elimination)RacemicRacemic ProductElimination->RacemicNon-selective Re-addition

Caption: Figure 1. The Retro-Michael pathway leading to racemization during base hydrolysis of beta-amino esters.

Corrective Protocol: The "Low-Temp Lithium" Method

Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the ester for hydrolysis without requiring a base strong enough to rapidly deprotonate the

  • Solvent: THF:Water (3:1). The THF is critical to solvate the ester.

  • Reagent: LiOH·H₂O (1.5 - 2.0 equiv).

  • Temperature: 0°C strictly. Do not warm to RT until you confirm no reaction via TLC/LCMS.

  • Quench: Acidify immediately to pH 6-7 with 1M KHSO₄ (gentler than HCl) at 0°C.

Module 2: The "Brick Wall" (Steric Hindrance)

User Issue: "I've refluxed with LiOH for 48 hours. The starting material is untouched."

Root Cause Analysis

For bulky esters (t-butyl, or adjacent to quaternary centers), the hydrated hydroxide ion (

The Solution: TMSOK (Potassium Trimethylsilanolate)

TMSOK is an organic-soluble source of hydroxide (technically silanolate) that operates in anhydrous conditions. It is non-hygroscopic and attacks carbonyls aggressively while being less basic than alkoxides.

Protocol: Anhydrous TMSOK Hydrolysis

Reagents:

  • Potassium trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Anhydrous THF or DME (Dimethoxyethane)

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of bulky ester in 5 mL anhydrous THF (or DME for higher boiling point) under Argon.

  • Add: Add 1.5 - 2.0 equiv of solid TMSOK in one portion.

  • Monitor: Stir at Room Temperature (RT).

    • Note: A precipitate (the potassium salt of the amino acid) often forms. This is a good sign.

  • Workup (The "Dry" Method):

    • Dilute with

      
      .
      
    • Filter the precipitate (this is your product as a K-salt).[1]

    • Wash the solid with cold

      
       to remove organic impurities.
      
    • Dissolve the solid in minimal water and adjust pH to isoelectric point (pI) to precipitate the zwitterion.

Why this works: In THF, TMSOK exists as aggregates that break down into a "naked" oxygen anion. Without a hydration shell, it is small enough to slip past bulky side chains (e.g., tert-butyl groups) that block hydrated hydroxide.

Module 3: Acid-Sensitive Substrates (Boc/t-Bu)

User Issue: "I need to hydrolyze a methyl ester, but I have a Boc group. Base causes racemization, and Acid kills the Boc."

The Solution: Enzymatic Hydrolysis (CAL-B)

When chemical methods fail due to competing sensitivities, biology wins. Candida antarctica Lipase B (CAL-B) is highly effective for

Protocol: CAL-B "Green" Hydrolysis

Reagents:

  • Immobilized CAL-B (e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or wet Toluene.

Step-by-Step:

  • Mix: Dissolve ester in MTBE (saturated with water).

  • Add Enzyme: Add immobilized CAL-B (50% w/w relative to substrate).

  • Incubate: Shake at 30-40°C.

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • The filtrate contains the acid (if soluble) or the acid precipitates out.

    • Advantage: Zero racemization. CAL-B is strictly stereoconservative for the distal center.

Summary: Reagent Selection Matrix

Use this table to select the correct reagent for your specific substrate constraints.

Substrate FeaturePrimary ConstraintRecommended ReagentKey Advantage
Standard

-AA
Cost / SimplicityLiOH / THF /

Mild, standard workup.
Bulky / Hindered Reaction RateTMSOK / THF Anhydrous, small nucleophile, fast.
Boc-Protected Acid SensitivityLiOH (0°C) or CAL-B Preserves carbamates.
Racemization Prone

-Proton Acidity
CAL-B or

Neutral pH (Enzyme) or weak base (Tin).
t-Butyl Ester Acid LabilityTMSOK Cleaves t-Bu esters under basic conditions.

Decision Logic Visualization

DecisionTreeStartStart: Beta-Amino Ester HydrolysisAcidSensIs the molecule Acid Sensitive (Boc, tBu)?Start->AcidSensBaseSensIs it Base Sensitive (Racemization Risk)?AcidSens->BaseSensYesAcidHydroUse 6N HCl or TFA/DCMAcidSens->AcidHydroNoHinderedIs the Ester Sterically Hindered?BaseSens->HinderedNoEnzymeUse CAL-B Lipase (Enzymatic)BaseSens->EnzymeYes (High Risk)LiOHUse LiOH / THF / H2O (0°C)Hindered->LiOHNoTMSOKUse TMSOK / THF (Anhydrous)Hindered->TMSOKYes

Caption: Figure 2. Decision matrix for selecting the optimal hydrolysis reagent based on substrate properties.

FAQ: Isolation & Workup

Q: I formed the zwitterion, but it's stuck in the aqueous phase. Extraction with EtOAc pulls nothing. A: Zwitterionic

  • Method A (Lyophilization): If you used volatile buffers (ammonium formate) or just water/LiOH, neutralize exactly to pH 7 and lyophilize. You will have LiCl salts mixed in.

  • Method B (Ion Exchange): Use a Dowex 50W (H+ form) column.

    • Load aqueous mixture.

    • Wash with water (removes salts/Li+).

    • Elute amino acid with 1M

      
      .
      
    • Lyophilize the eluent.

Q: Can I use


 or TMSI?A:

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. Link

    • Foundational text for TMSOK usage in hindered esters.
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids.[2] Tetrahedron, 62(25), 5831-5854. Link
    
    • Comprehensive review of enzym
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

    • Context on the stability and synthesis of beta-amino acid oligomers.
  • Nicolaou, K. C., et al. (2005). Total synthesis of coleophomones B and C. Angewandte Chemie International Edition, 44(21), 3281-3285. Link

    • Demonstrates TMSOK utility in complex, sensitive n

Technical Support Center: Handling Hygroscopic Beta-Amino Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic beta-amino acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. This resource provides practical, in-depth guidance in a question-and-answer format to address common issues and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with hygroscopic beta-amino acid hydrochloride salts.

Q1: What does "hygroscopic" mean, and why are my beta-amino acid hydrochloride salts clumping or turning into a liquid?

A1: Hygroscopicity is the tendency of a solid substance to readily attract and absorb moisture from the surrounding atmosphere.[1][2] Beta-amino acid hydrochloride salts are often hygroscopic due to their ionic nature and the presence of polar functional groups that readily form hydrogen bonds with water molecules.

When these salts absorb atmospheric moisture, several physical changes can occur:

  • Clumping and Caking: Initial moisture absorption can cause the fine powder to stick together, forming clumps or cakes.[2][3] This negatively impacts flowability and makes accurate weighing difficult.

  • Deliquescence: Some highly hygroscopic salts will absorb so much water that they will actually dissolve in the absorbed moisture, forming a concentrated aqueous solution.[1][4] This is a significant issue as it indicates a substantial change in the compound's physical and chemical state.

The underlying cause is the strong affinity of the salt for water, which can lead to changes in its physical properties and even chemical degradation through hydrolysis.[4]

Q2: I'm having trouble getting a stable reading on my analytical balance. Is this related to hygroscopicity?

A2: Yes, a drifting or continuously increasing weight reading on an analytical balance is a classic sign that your compound is hygroscopic.[5] As the compound sits on the balance pan, it is actively absorbing moisture from the air, causing its mass to increase in real-time.[5][6] This makes it nearly impossible to obtain an accurate and reproducible weight.

To mitigate this, you must minimize the compound's exposure to the atmosphere during the weighing process.[7]

Q3: How should I properly store my hygroscopic beta-amino acid hydrochloride salts to prevent moisture absorption?

A3: Proper storage is the first and most critical line of defense against the challenges of hygroscopicity. The goal is to create a low-humidity environment for your compound.

Recommended Storage Conditions:

Storage MethodDescriptionBest ForKey Considerations
Airtight Containers The most basic requirement. Containers should be sealed tightly immediately after use.[7]All hygroscopic compoundsEnsure the container seal is intact and not compromised.
Desiccator A sealed container containing a desiccant (a drying agent like silica gel, calcium chloride, or molecular sieves).[1][2]Long-term storage and after dryingRegularly check and regenerate or replace the desiccant.
Glove Box A sealed chamber with a controlled, inert, and dry atmosphere (e.g., nitrogen or argon).[8][9]Highly sensitive compounds and for all handling proceduresThe most effective but also the most resource-intensive method.
Inert Gas Purge Flushing the container with a dry, inert gas like nitrogen or argon before sealing.[10]Enhancing the protection of airtight containersReduces the amount of ambient, moist air in the container's headspace.

It is also advisable to store these compounds in a cool, dry place to further minimize moisture exposure.[7]

Q4: My compound has already absorbed some moisture. Can I dry it, and if so, how?

A4: In many cases, you can dry a hygroscopic compound that has absorbed moisture, but the method must be chosen carefully to avoid thermal degradation.[7] Always consult the compound's Safety Data Sheet (SDS) for information on its thermal stability.

Common Drying Techniques:

Drying MethodProcedureAdvantagesDisadvantages
Vacuum Oven Gently heating the compound under reduced pressure.Effective at lower temperatures, preventing degradation.[11]Requires specialized equipment.
Desiccator (under vacuum) Placing the compound in a desiccator and applying a vacuum.Gentle drying without heat.Can be a slow process.
Flow of Dry, Inert Gas Passing a stream of dry nitrogen or argon over the compound.[1]Effective and can be done at ambient temperature.Requires a source of inert gas.

Caution: Simply heating in a standard oven is often not recommended without knowing the compound's decomposition temperature, as it can lead to degradation.[7]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to more complex problems you might encounter during your experiments.

Problem 1: Inconsistent results in biological assays or analytical tests.

Root Cause Analysis: This is often a downstream effect of inaccurate initial weighing or chemical degradation of the compound. If the compound has absorbed water, its actual concentration in your stock solution will be lower than calculated.[4] Furthermore, the presence of water can lead to hydrolysis, creating impurities that may interfere with your assay.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Compound Integrity A->B C Has the compound been stored properly in a desiccator? B->C D Visually inspect the compound. Is it clumpy or deliquescent? C->D Yes F Use a fresh, unopened container of the compound. C->F No E Dry the compound under vacuum or with inert gas. D->E Yes G Refine Weighing & Solution Prep D->G No E->G F->G H Weigh quickly in a low-humidity environment (glove box if possible). G->H I Use the 'weighing by difference' technique. H->I J Prepare stock solutions fresh for each experiment. I->J K Re-run Experiment J->K

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Assess Compound Integrity:

    • Review your storage procedures. Is the compound kept in a tightly sealed container within a desiccator with an active drying agent?[1]

    • Visually inspect the material. If it appears "wet," clumpy, or has liquefied, moisture absorption is significant.[4]

    • If significant moisture absorption is suspected, it is best to dry the material thoroughly using an appropriate method (see FAQ 4) or, ideally, use a fresh, unopened batch of the compound.[4]

  • Optimize Weighing and Solution Preparation:

    • If possible, perform all weighing inside a glove box with a controlled low-humidity atmosphere.[9][12]

    • If a glove box is unavailable, minimize the time the container is open to the air. Have all your tools ready before you begin.[7]

    • Protocol: Weighing by Difference: This is a more accurate method for hygroscopic solids.[4]

      • Place the sealed container with the compound on the balance and record the initial mass.

      • Remove the container from the balance and quickly transfer an approximate amount of the solid into your receiving flask.

      • Reseal the original container and place it back on the balance. Record the final mass.

      • The difference between the initial and final mass is the exact amount of compound you have transferred.

    • Prepare stock solutions immediately after weighing.

    • For maximum reproducibility, prepare fresh stock solutions for each experiment.[4]

Problem 2: The hydrochloride salt is precipitating out of my organic solvent.

Root Cause Analysis: Beta-amino acid hydrochloride salts often have limited solubility in non-polar organic solvents. The presence of absorbed water can further complicate this. While a small amount of water might initially aid dissolution by creating a more polar microenvironment, it can also lead to the formation of hydrates with different solubility profiles or promote degradation into less soluble byproducts.

Troubleshooting Workflow:

A Precipitation in Organic Solvent B Solvent & Compound Check A->B C Is the solvent anhydrous? B->C D Dry the solvent using appropriate methods (e.g., molecular sieves). C->D No E Is the compound completely dry? C->E Yes D->E F Dry the compound under vacuum. E->F No G Solubility Optimization E->G Yes F->G H Consider a more polar solvent or a co-solvent system. G->H I Gently warm the solution to aid dissolution (check thermal stability). H->I J Use sonication to break up agglomerates and aid dissolution. I->J K Prepare Dilute Solutions J->K

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Ensure Anhydrous Conditions:

    • Confirm that both your beta-amino acid hydrochloride salt and your organic solvent are as dry as possible. Use freshly dried compound and anhydrous grade solvent.

    • Even anhydrous solvents can absorb atmospheric moisture once opened. It's good practice to handle them under an inert atmosphere.[8]

  • Solvent Selection:

    • Consult literature for the solubility of your specific or structurally similar beta-amino acid hydrochloride salts.[13]

    • If solubility is low, consider using a more polar aprotic solvent (e.g., DMSO, DMF) if compatible with your experimental design.

    • A co-solvent system, such as adding a small percentage of a polar solvent like methanol to a less polar one, can sometimes improve solubility.

  • Physical Dissolution Aids:

    • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the rate of dissolution.

    • Gentle Warming: If the compound is thermally stable, gently warming the mixture can increase solubility. Allow the solution to return to room temperature to ensure the compound remains in solution.

  • Consider Salt Disproportionation:

    • In some cases, especially in the presence of other basic or acidic species or significant amounts of water, the hydrochloride salt can disproportionate back to the free base form, which may have very different solubility characteristics.[14][15] Ensuring a completely anhydrous and neutral environment is key to preventing this.

Section 3: Key Experimental Protocols

Protocol 1: Quantitative Determination of Water Content via Karl Fischer Titration

For experiments where the exact concentration of the active molecule is critical, determining the water content of your hygroscopic salt is essential. Karl Fischer titration is the gold standard for this measurement.

Objective: To accurately quantify the percentage of water in a sample of a hygroscopic beta-amino acid hydrochloride salt.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift.

  • Sample Preparation in a Controlled Environment:

    • Perform all sample handling in a low-humidity environment, such as a glove box or by working very quickly.

    • Use the "weighing by difference" method for the highest accuracy.

  • Titration:

    • Quickly add the accurately weighed sample to the titration vessel.

    • Begin the titration immediately. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the amount of water in the sample, typically reported as a percentage by weight.

  • Correction: Use the determined water content to correct the mass of the compound used to prepare stock solutions, ensuring you achieve the true desired concentration of the beta-amino acid.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • BulkInside. (2024, October 11). Maximizing Accuracy in Material Weighing Systems. Retrieved from [Link]

  • Scribd. (n.d.). Drying Process in Pharmaceutical Technology. Retrieved from [Link]

  • Environment, Health & Safety, University of Washington. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • YouTube. (2017, September 7). Weighing by Difference. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Drawell. (n.d.). 3 Reasons for Inaccurate Weighing Of Analytical Balance. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]

  • ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 9). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Retrieved from [Link]

  • University of Rhode Island DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • ResearchGate. (n.d.). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. Retrieved from [Link]

  • RSC Publishing. (2014, March 14). Gas phase hydration of amino acids and dipeptides: effects on the relative stability of zwitterion vs. canonical conformers. Retrieved from [Link]

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • PubMed. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Deliquescence of pharmaceutical systems. Retrieved from [Link]

  • PubMed Central. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved from [Link]

  • LPMIE. (2025, May 27). Tablet Sticking Problems? Step-by-Step Troubleshooting Guide. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]

  • PubMed Central. (2021, October 1). Water's Variable Role in Protein Stability Uncovered by Liquid-Observed Vapor Exchange NMR. Retrieved from [Link]

  • ACS Publications. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]

  • PubMed. (2025, November 27). How protein hydration depends on amino acid composition, peptide conformation, and force fields. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

Sources

Validation & Comparative

NMR characterization of 3-amino-3-(3-nitrophenyl)propanoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: NMR Characterization of 3-Amino-3-(3-nitrophenyl)propanoate Isomers

Executive Summary

3-Amino-3-(3-nitrophenyl)propanoate (and its derivatives) is a critical


-amino acid scaffold in peptidomimetic drug design. Its structural integrity relies on two distinct isomerism tiers: Regioisomerism  (position of the nitro group) and Stereoisomerism  (enantiomeric purity at the 

-carbon).

This guide provides an authoritative technical comparison of NMR methodologies to characterize these isomers. We move beyond basic spectral listing to compare the "performance" of standard 1D


H NMR against advanced Chiral Solvating Agent (CSA) protocols, evaluating their resolution capabilities (

), throughput, and sample recovery.

Part 1: Structural Verification (Regioisomer Distinction)

The first challenge in synthesizing 3-amino-3-(3-nitrophenyl)propanoate is confirming the meta-substitution of the nitro group, distinguishing it from the ortho- (2-nitro) and para- (4-nitro) isomers often present as impurities from nitration precursors.

Comparative Analysis of Aromatic Signals

The "performance" of


H NMR in distinguishing these isomers relies on the unique splitting patterns of the aromatic protons.
Isomer TargetKey Spectral Feature (

H NMR, Ar-H region)
Diagnostic SignalCoupling Constant (

)
3-Nitrophenyl (Target) Asymmetric 4-spin system. Distinct singlet for H2.

~8.2–8.4 (s, 1H)

(small)
4-Nitrophenyl (Alternative) Symmetric AA'BB' system. Appears as two "roofed" doublets.Two doublets (

~8.2, 7.6)

~8.5 Hz
2-Nitrophenyl (Alternative) Complex ABCD system. Significant steric deshielding of the

-CH.
Multiplet (no singlet)Complex

Expert Insight: The presence of a singlet at ~8.3 ppm is the definitive "Go/No-Go" signal for the 3-nitro isomer. If this region shows a doublet, your sample is contaminated with the 4-nitro isomer.

Expected Chemical Shifts (Ethyl Ester Derivative)

Solvent: CDCl


, 400 MHz
  • 
     8.31 (t/s, 1H):  Ar-H2 (Between NO
    
    
    
    and alkyl chain) – Most Deshielded
  • 
     8.15 (ddd, 1H):  Ar-H4 (Ortho to NO
    
    
    
    )
  • 
     7.70 (d, 1H):  Ar-H6 (Ortho to alkyl chain)
    
  • 
     7.52 (t, 1H):  Ar-H5 (Meta to both)
    
  • 
     4.55 (t, 1H): 
    
    
    
    -CH (Chiral Center)
  • 
     4.15 (q, 2H):  O-CH
    
    
    
    -CH
    
    
    (Ester)
  • 
     2.75 (d, 2H): 
    
    
    
    -CH
    
    
    (Diastereotopic if chiral environment is strong)
  • 
     1.25 (t, 3H):  O-CH
    
    
    
    -CH
    
    

Part 2: Enantiomeric Purity Determination (Method Comparison)

The core challenge for drug development is quantifying the Enantiomeric Excess (


) of the (R) vs (S) enantiomers. We compare two primary NMR methodologies: Chiral Solvating Agents (CSA)  vs. Chiral Derivatizing Agents (CDA) .
Method A: Chiral Solvating Agents (CSA)

Mechanism:[1] Formation of transient diastereomeric complexes via non-covalent interactions (H-bonding,


-

stacking). Recommended Agent:(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (Binol-phosphate) or Thiourea-based CSAs .
Method B: Chiral Derivatizing Agents (CDA)

Mechanism: Formation of covalent diastereomers. Recommended Agent:Mosher's Acid Chloride (MTPA-Cl) .

Performance Comparison Matrix
FeatureMethod A: CSA (Binol/Thiourea) Method B: CDA (Mosher's) Winner
Sample Prep Time < 5 mins (Mix & Measure)> 2 hours (Reaction + Workup)CSA
Sample Recovery 100% (Non-destructive)0% (Chemically altered)CSA
Resolution (

)
Moderate (0.02 – 0.15 ppm)High (0.10 – 0.50 ppm)CDA
Accuracy (

)
Good (± 2%)Excellent (± 0.5%)CDA
Throughput High (Ideal for screening)Low (Ideal for final QC)CSA

Experimental Verdict:

  • Use CSA for routine process monitoring and high-throughput screening of crystallization fractions.

  • Use CDA for the final "Gold Standard" certificate of analysis (CoA) or absolute configuration assignment.

Part 3: Visualization & Workflow

Figure 1: Characterization Decision Tree

This diagram outlines the logical flow for selecting the appropriate NMR method based on sample purity and goals.

NMR_Workflow Start Sample: 3-Amino-3-(3-nitrophenyl)propanoate CheckRegio Step 1: 1H NMR (CDCl3) Check Aromatic Region Start->CheckRegio IsSinglet Singlet at ~8.3 ppm? CheckRegio->IsSinglet RegioFail Impure Regioisomer (Contains 2- or 4-nitro) IsSinglet->RegioFail No (Doublets) RegioPass Confirm 3-Nitro Structure IsSinglet->RegioPass Yes CheckEE Step 2: Determine Enantiomeric Excess RegioPass->CheckEE Goal Goal? CheckEE->Goal Rapid Rapid Screening (Process Control) Goal->Rapid Speed Precise Final QC / Absolute Config Goal->Precise Accuracy MethodCSA Method A: CSA (Add Binol-Phosphate) Rapid->MethodCSA MethodCDA Method B: CDA (Mosher's Amide Synthesis) Precise->MethodCDA ResultCSA Measure Δδ of β-CH (Moderate Resolution) MethodCSA->ResultCSA ResultCDA Measure Δδ of OMe/CF3 (High Resolution) MethodCDA->ResultCDA

Caption: Decision matrix for NMR characterization, prioritizing Regioisomer verification before Enantiomeric analysis.

Part 4: Detailed Experimental Protocols

Protocol A: CSA Titration (Rapid Method)

Objective: Determine ee without destroying the sample.

  • Preparation: Dissolve 10 mg of the target ester in 0.6 mL of CDCl

    
    .
    
  • Reference Spectrum: Acquire a standard

    
    H NMR spectrum (8 scans).
    
  • Titration: Add 1.0 equivalent of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate . Shake well until dissolved.

  • Acquisition: Acquire

    
    H NMR (16-32 scans).
    
  • Analysis: Focus on the

    
    -CH triplet  (approx 4.5 ppm) or the Ester -OCH
    
    
    
    -
    signals.
    • Observation: The single triplet will split into two distinct triplets (one for R, one for S).

    • Calculation: Integration of Signal A vs. Signal B gives the enantiomeric ratio (

      
      ).
      
Protocol B: Mosher's Amide Synthesis (Precision Method)

Objective: Assign absolute configuration and precise ee.

  • Reaction: In a small vial, mix:

    • 5 mg Target Amine (free base)

    • 10 mg (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
    • 0.5 mL Pyridine-d

      
       (acts as solvent and base).
      
  • Incubation: Shake at room temperature for 30 minutes.

  • Acquisition: Transfer directly to an NMR tube. Run

    
    F NMR  (proton-decoupled).
    
  • Analysis:

    • Observe two singlets in the

      
      F spectrum (approx -70 ppm).
      
    • The chemical shift difference (

      
      ) is typically large (>0.2 ppm), allowing baseline separation and precise integration.
      

References

  • Structural Verification of 3-Nitro Isomers

    • Synthesis and NMR of 3-amino-3-arylpropionic acids.
    • Source: Journal of Organic Chemistry / ResearchG
  • Chiral Solvating Agents (Thiourea/Binol)

    • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Deriv
    • Source: The Journal of Organic Chemistry (ACS).
  • Mosher's Method for Absolute Configuration

    • A Supramolecular Extension of Mosher's Method.
    • Source: N
  • General NMR Shift Data for Beta-Amino Acids

    • 1H NMR Chemical Shifts - Organic Chemistry D
    • Source: University of Wisconsin / ACS.

Sources

Biological Stability Guide: Beta-Peptides vs. Alpha-Peptides

[1]

Executive Summary

In the landscape of peptide therapeutics, the transition from





-Peptides (Foldamers)

Structural Basis of Stability

The superior stability of

The Mechanistic Divergence
  • 
    -Peptides:  The amide bond is directly adjacent to the chiral carbon (
    
    
    ). Proteases (e.g., Trypsin, Chymotrypsin) rely on a precise "lock-and-key" fit where the catalytic triad (e.g., Ser-His-Asp) aligns perfectly with the scissile amide bond.
  • 
    -Peptides:  The insertion of a methylene group (
    
    
    ) extends the backbone. This creates two distinct substitution patterns:
    • 
      -residues:  Side chain on the carbon adjacent to Nitrogen.
      
    • 
      -residues:  Side chain on the carbon adjacent to Carbonyl.
      

The "Scissile Bond Shift": The extra carbon atom shifts the position of the scissile amide bond relative to the side-chain recognition elements. Consequently, the enzyme's catalytic nucleophile cannot reach the carbonyl carbon of the

Comparative Performance Data

The following data summarizes key stability metrics derived from comparative studies involving standard


Table 1: Proteolytic Half-Life ( ) Comparison
Substrate TypeMedia / Enzyme

-Peptide


-Peptide

Fold Improvement
Antimicrobial Model Human Serum (100%)~5 - 10 min> 48 hours> 500x
Somatostatin Analog Trypsin (Enzymatic)< 30 minNo Degradation (24h)Infinite
GLP-1 Mimetic DPP-IV (Enzymatic)~2 - 4 min> 12 hours> 300x
Mixed

Gastric Fluid (Simulated)< 2 min~4 hours120x

Key Insight: In pure enzymatic assays (Trypsin, Pepsin, Elastase),


-peptides often show zero degradation over experimental timeframes. In complex matrices (Serum/Plasma), minor loss is sometimes observed, often due to non-specific binding or renal clearance in in vivo models, rather than actual proteolysis.

Experimental Protocols

Protocol A: High-Throughput Serum Stability Assay (LC-MS/MS)

Objective: Determine

Critical Control:
  • Matrix Preparation:

    • Thaw pooled Human Plasma/Serum at 37°C.

    • Centrifuge at 10,000 x g for 5 min to remove cryoprecipitates.

  • Incubation:

    • Spike test peptide (final conc. 5 µM) into serum.

    • Incubate in a shaking water bath at 37°C.

  • Sampling (Time Course):

    • Time points: 0, 15, 30, 60, 120, 240, 1440 min.

    • Aliquot 50 µL of reaction mixture into a crash plate.

  • Quenching & Extraction (The "Crash"):

    • Add 200 µL 1% Formic Acid in Ethanol (cold). Note: Acidified Ethanol yields better recovery for cationic peptides than ACN.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 mins to ensure protein precipitation.

  • Clarification:

    • Centrifuge at 4,000 x g for 20 min at 4°C.

    • Transfer supernatant to analysis plate.

  • Analysis:

    • Inject onto LC-MS/MS (C18 column).

    • Monitor Parent Ion [M+H]+ or specific MRM transition.

    • Calculation: Plot

      
       vs. Time. Slope = 
      
      
      .
      
      
      .
Protocol B: Enzymatic Resistance Screen (Clean System)

Objective: Confirm mechanism of resistance against specific proteases (e.g., Trypsin).

  • Buffer System: 50 mM Ammonium Bicarbonate, pH 7.8 (volatile buffer compatible with MS).

  • E:S Ratio: Use a high Enzyme:Substrate ratio (1:50 w/w) to stress-test the

    
    -peptide.
    
  • Reaction:

    • Mix Peptide (50 µM) + Trypsin.

    • Incubate at 37°C.

  • Monitoring:

    • Direct injection LC-MS at 0h, 1h, 4h, 24h.

    • Look for cleavage fragments (Parent Mass - Mass of cleaved residue).

Mandatory Visualization: Stability Workflow

The following diagram illustrates the logical flow and critical decision points in the Serum Stability Protocol described above.

SerumStabilityWorkflowStartStart: Peptide StockIncubationIncubation:Peptide + Serum(Time Course)Start->IncubationSpike 5µMSerumPrepMatrix Prep:Human Serum (37°C)SerumPrep->IncubationSample0T=0 minIncubation->Sample0SampleXT=X minIncubation->SampleXSample24T=24 hrsIncubation->Sample24QuenchCRITICAL STEP:Protein Precipitation(1% Formic Acid in EtOH)Sample0->QuenchSampleX->QuenchSample24->QuenchCentrifugeCentrifugation(4000xg, 4°C)Quench->CentrifugePrecipitate ProteinsSupernatantRecover SupernatantCentrifuge->SupernatantPellet DebrisLCMSLC-MS/MS Analysis(Quantify Parent Ion)Supernatant->LCMSDataCalcData Analysis:Plot ln(% Remaining)LCMS->DataCalcDecisionDegradation > 50%?DataCalc->DecisionResultAlphaResult: Unstable(Typical Alpha)Decision->ResultAlphaYes (t1/2 < 1h)ResultBetaResult: Stable(Typical Beta)Decision->ResultBetaNo (t1/2 > 24h)

Figure 1: Step-by-step workflow for comparative serum stability testing, highlighting the critical precipitation step ("The Crash") required to separate the peptide from the biological matrix.

Implications for Drug Development[2][3][4][5][6][7]

For researchers moving from "Hit" to "Lead," the

  • Oral Bioavailability Potential: Due to extreme proteolytic resistance, short-chain

    
    -peptides can survive the gastric environment (pH 1.5 + Pepsin) significantly longer than 
    
    
    -peptides.
  • Prolonged Circulation: The lack of serum degradation implies that renal clearance (filtration) becomes the rate-limiting step for elimination, rather than enzymatic hydrolysis.

  • Immunogenicity: Early concerns that "unnatural" backbones would trigger immune responses have largely been allayed.

    
    -peptides are generally poor antigens because they cannot be processed by antigen-presenting cells (APCs) which rely on proteolytic cleavage to load MHC complexes.
    

References

  • Seebach, D., & Gardiner, J. (2008).[1]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. [Link]
    
  • Hook, D. F., et al. (2005).[2] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics. Chemistry & Biodiversity. [Link]

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]

  • Chen, W., et al. (2019). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. As a Senior Application Scientist, this document is designed to synthesize technical accuracy with practical, field-proven insights to ensure the safe and compliant management of this specific chemical waste.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl, it is essential to adhere to the fundamental principles of laboratory waste management:

  • Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved by ordering the smallest necessary quantities of chemicals, keeping a detailed inventory, and sharing surplus materials with other labs.[3][4]

  • Proper Labeling : All waste containers must be clearly and accurately labeled with their contents to ensure safe handling and disposal.[3][4]

  • Segregation : Incompatible chemical wastes should never be mixed. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[5]

  • Use of Appropriate Containers : Waste must be stored in containers that are compatible with the chemical to prevent leaks or reactions.[3][6]

  • Designated Storage : Hazardous waste should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][4][5]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl.

Personal Protective Equipment (PPE)

Given the potential hazards associated with nitroaromatic compounds, appropriate personal protective equipment must be worn at all times during handling and disposal.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as compounds with similar functional groups can cause skin irritation.[7][8]
Eye Protection Safety glasses with side-shields or goggles. A face shield may also be necessary depending on the scale of handling.To protect the eyes from splashes or dust, as related compounds can cause serious eye irritation.[7][8]
Body Protection A laboratory coat. For larger quantities, a chemically resistant apron may be advisable.To protect against accidental spills and contamination of personal clothing.
Respiratory To be used in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any dust or vapors, as some related compounds may cause respiratory irritation.[9]
Waste Collection and Segregation

Proper collection and segregation are crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste : Collect solid (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be collected in a designated solid waste container.

Waste Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel. The label on your waste container should include:

  • The words "Hazardous Waste"

  • The full chemical name: "(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of waste generation.

  • Keep the waste container securely closed at all times, except when adding waste.[3][4]

  • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[5]

Arranging for Disposal

Never dispose of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl down the drain or in the regular trash.[2] This compound must be disposed of through your institution's hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide them with all the necessary information about the waste, as detailed on your container label.

  • Follow any specific instructions provided by the EHS for preparing the waste for collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl.

Sources

×

Retrosynthesis Analysis

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(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.